2-isopropyl-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUGMAIQCZEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207229 | |
| Record name | Benzimidazole, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-43-4 | |
| Record name | 2-Isopropylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5851-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 2-isopropyl-1H-benzo[d]imidazole?
An In-Depth Technical Guide to 2-isopropyl-1H-benzo[d]imidazole: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This guide focuses on a specific derivative, this compound, a molecule that serves both as a crucial synthetic intermediate and as a core pharmacophore in the development of novel therapeutics. Its unique structural and electronic properties, conferred by the fusion of a benzene and imidazole ring, make it a versatile building block for designing potent bioactive agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and diverse biological activities, tailored for researchers, scientists, and professionals in the field of drug development.
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery
Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2] The structural versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2-isopropyl substitution, in particular, has been shown to be optimal for specific biological activities, such as the inhibition of the Pseudomonas aeruginosa quorum sensing receptor PqsR, highlighting the importance of steric and lipophilic factors at this position.[3] This guide will delve into the fundamental chemistry and biology of this compound, providing the technical foundation necessary for its application in modern drug discovery programs.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5851-43-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₂N₂ | [5] |
| Molecular Weight | 160.22 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥97% | [5][6] |
| Storage | Sealed in dry, 2-8°C | [6] |
| InChI Key | RITUGMAIQCZEOG-UHFFFAOYSA-N | [5][6] |
Spectroscopic Characterization
While extensive published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its spectroscopic characteristics based on closely related benzimidazole derivatives.[7][8] These predictions are crucial for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Characteristic Peaks / Shifts | Assignment |
| ¹H NMR | ~12.1 (s, 1H), ~7.5 (m, 2H), ~7.2 (m, 2H), ~3.2 (sept, 1H), ~1.4 (d, 6H) | Imidazole N-H, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H₃ |
| ¹³C NMR | ~159, ~140, ~122, ~115, ~27, ~22 | C2 (imidazole), Aromatic Quaternary C, Aromatic C-H, Aromatic C-H, Isopropyl C-H, Isopropyl C-H₃ |
| IR (cm⁻¹) | ~3300-3000 (broad), ~3050, ~2970, ~1620, ~1590 | N-H stretching, Aromatic C-H stretching, Aliphatic C-H stretching, C=N stretching, C=C stretching |
| Mass Spec (ESI) | m/z = 161.107 [M+H]⁺ | Molecular Ion Peak |
Note: Predicted values are based on data from similar benzimidazole structures and may vary based on solvent and experimental conditions.[7][9]
Experimental Protocol: Spectroscopic Analysis
This protocol describes a standardized methodology for obtaining the spectroscopic data for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred as it can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[7]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or empty ATR crystal should be recorded first for subtraction.[7]
3. Mass Spectrometry (MS):
-
Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) and using an electrospray ionization (ESI) source.[7]
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Synthesis and Purification
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This classic reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10]
Reaction Scheme: Phillips-Ladenburg Synthesis
The synthesis proceeds by reacting o-phenylenediamine with isobutyric acid, typically in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and dehydrating agent.
DOT Diagram: Synthesis Workflow
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A-Z Guide to 2-isopropyl-1H-benzo[d]imidazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-isopropyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via the Phillips-Ladenburg condensation is presented, complete with mechanistic insights and workflow visualization. Furthermore, this guide explores the compound's role as a critical pharmacophore, highlighting its applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecular scaffold.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged pharmacophore in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides, such as adenine, allows it to readily interact with a multitude of biological macromolecules.[3] This inherent bioactivity has led to the development of a wide array of drugs containing the benzimidazole core, with applications ranging from anticancer and antifungal to antiparasitic agents.[4][5][6]
The substituent at the 2-position of the benzimidazole ring plays a pivotal role in modulating its biological activity and physicochemical properties. The introduction of an isopropyl group yields this compound, a key intermediate and structural motif in the synthesis of more complex molecules.[7] This guide will focus specifically on this derivative, elucidating the structural features and synthetic methodologies that make it a valuable tool for chemical and pharmaceutical research.
Molecular Structure & Physicochemical Properties
The structure of this compound consists of a planar benzimidazole ring system with an isopropyl group attached to the carbon atom at position 2. This substitution imparts specific steric and electronic properties that influence its reactivity and intermolecular interactions.
Spectroscopic and Physicochemical Data
The definitive characterization of this compound relies on a combination of spectroscopic analysis and physical property measurements. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂ | |
| Molecular Weight | 160.22 g/mol | |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 125-134 °C | [8] |
| Boiling Point | 304.8 ± 15.0 °C (Predicted) | [7] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [7] |
| ¹H NMR | Signals corresponding to aromatic (benzole ring), NH (imidazole), and isopropyl protons are expected. | [9][10] |
| ¹³C NMR | Signals for aromatic, imidazole (C=N), and isopropyl carbons are characteristic. The C=N carbon typically appears around 150-160 ppm. | [3][9] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (~3300-3400 cm⁻¹) and C=N stretching (~1590-1630 cm⁻¹). | [9] |
Synthesis and Mechanistic Pathway
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation .[1][11][12] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic and heated conditions.[11][12][13]
Synthetic Workflow Diagram
The following diagram illustrates the high-level workflow for the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials:
-
o-Phenylenediamine (1.0 eq.)
-
Isobutyric acid (1.2 eq.)
-
4 M Hydrochloric acid
-
Ammonium hydroxide (concentrated)
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Addition of Reagent: Add isobutyric acid (1.2 eq.) to the suspension.
-
Causality Insight: The acidic medium protonates the carbonyl group of isobutyric acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
-
Condensation: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Causality Insight: Heating provides the necessary activation energy for the initial acylation and subsequent intramolecular cyclization and dehydration steps.[11]
-
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize it by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Causality Insight: Neutralization deprotonates the benzimidazole product, which is often soluble in its protonated (salt) form, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water to remove any residual salts.
-
Purification: Dry the solid product. If further purification is required, recrystallize from a suitable solvent such as an ethanol/water mixture.
Reaction Mechanism
The Phillips-Ladenburg synthesis proceeds through a well-established acylation-cyclization-dehydration cascade.[11]
Caption: Simplified mechanism of the Phillips-Ladenburg condensation.
Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, and 2-substituted derivatives are crucial for tuning the molecule's interaction with biological targets.[14][15] The isopropyl group, in particular, can engage in hydrophobic interactions within the active sites of enzymes or receptors.
Role as a Pharmacophore
Derivatives of this compound are investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The benzimidazole core is present in numerous compounds with demonstrated activity against bacteria and fungi.[6][14] The lipophilic nature of the isopropyl group can enhance cell membrane permeability, a critical factor for antimicrobial efficacy.
-
Enzyme Inhibition: The scaffold can be functionalized to target specific enzymes. For instance, benzimidazole derivatives have been designed as inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease.[15] The isopropyl group can occupy hydrophobic pockets in the enzyme's active site.[15]
-
Anticancer Agents: Many benzimidazole-containing molecules function as DNA minor groove binders or topoisomerase inhibitors, thereby halting the proliferation of cancer cells.[4] The substitution at the 2-position is critical for modulating this DNA interaction and overall cytotoxicity.[4]
Example Biological Interaction Pathway
While the specific targets of the parent this compound are not extensively documented, its derivatives often act by inhibiting key cellular processes. For example, some benzimidazoles target Filamenting temperature-sensitive protein Z (FtsZ), a protein essential for bacterial cell division.[14]
Caption: General pathway for benzimidazole-based antibacterial agents.
Conclusion
This compound is a fundamentally important heterocyclic compound with a straightforward and scalable synthesis. Its structural features, particularly the benzimidazole core and the 2-isopropyl substituent, make it an invaluable building block in the design of novel bioactive molecules. The robust Phillips-Ladenburg condensation provides a reliable route for its production, enabling further exploration of its derivatives in antimicrobial, anticancer, and neuroprotective research. This guide has provided the core technical knowledge required for the synthesis, characterization, and strategic application of this versatile chemical entity.
References
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023).
- 1H-Imidazole, 2-(1-methylethyl)-.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2024).
- Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. (2023).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023).
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- The Phillips–Ladenburg imidazole synthesis.
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- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
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An In-depth Technical Guide to the Biological Activity of 2-isopropyl-1H-benzo[d]imidazole
This guide provides a comprehensive technical analysis of the biological activities associated with the 2-isopropyl-1H-benzo[d]imidazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic basis for experimental protocols, and explores the therapeutic potential of this promising chemical entity. We will delve into its established role as a bacterial anti-virulence agent and its potential as an anticancer therapeutic, grounded in the broader context of the benzimidazole "privileged structure" in medicinal chemistry.
Introduction: The Benzimidazole Scaffold and the Significance of the 2-isopropyl Substitution
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery. Its derivatives are integral to a wide array of marketed drugs and clinical candidates, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This versatility stems from the benzimidazole nucleus's ability to interact with numerous biological targets through various non-covalent interactions.[3]
Within this broad class, the substitution at the 2-position plays a critical role in defining the molecule's specific biological function and potency. This guide focuses specifically on this compound and its derivatives. The isopropyl group, a small, lipophilic moiety, can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile. As we will explore, this specific substitution has proven optimal in at least one key therapeutic context: the inhibition of quorum sensing in pathogenic bacteria.[4]
This document will first detail the synthetic route to this core structure, followed by an in-depth examination of its most well-characterized biological activity—quorum sensing inhibition—and its significant potential in oncology.
Synthesis of the this compound Core
The construction of the this compound core is efficiently achieved via the Phillips-Ladenburg condensation reaction. This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.[5]
Detailed Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis of a functionalized this compound derivative, which can be adapted for various analogues.[5]
Step 1: Phillips-Ladenburg Condensation to form 2-isopropyl-5-nitro-1H-benzo[d]imidazole
-
Suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in a round-bottom flask containing 4 M hydrochloric acid.
-
Add isobutyric acid (1.2 eq.) to the suspension. The isobutyric acid serves as the source for the 2-isopropyl group.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with an aqueous solution of sodium bicarbonate until the pH is >7. This will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the intermediate, 2-isopropyl-5-nitro-1H-benzo[d]imidazole.
Step 2: Reduction of the Nitro Group to form 2-isopropyl-1H-benzo[d]imidazol-5-amine
-
In a hydrogenation vessel, dissolve the 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1.0 eq.) from Step 1 in methanol.
-
Carefully add 10 wt. % palladium on carbon (Pd/C) catalyst (typically 5-10 mol % relative to the substrate).
-
Seal the vessel, purge with nitrogen or argon, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-isopropyl-1H-benzo[d]imidazol-5-amine, which can be purified further by recrystallization if necessary.[5]
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of a functionalized 2-isopropyl-benzimidazole.
Antimicrobial & Anti-Virulence Activity: PqsR Antagonism
While the benzimidazole scaffold is known for broad-spectrum antimicrobial activity, a derivative of this compound has emerged as a highly potent and specific inhibitor of the Pseudomonas aeruginosa Quorum Sensing (QS) system.[1][6][7] This represents a paradigm shift from direct bactericidal or bacteriostatic action to an anti-virulence approach, which disarms the pathogen without exerting strong selective pressure for resistance.
Mechanism of Action: Inhibition of the PqsR Receptor
P. aeruginosa is an opportunistic pathogen notorious for its biofilm formation and intrinsic antibiotic resistance. Its virulence is controlled by multiple QS systems, including the pqs system. The central regulator of this system is the Pseudomonas quinolone signal receptor (PqsR), a transcriptional regulator. When activated by its native ligand, PqsR orchestrates the expression of numerous virulence factors and is crucial for biofilm maturation.[4]
A hit-to-lead optimization study identified 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (referred to as compound 6f in the study) as a powerful PqsR antagonist.[4] The study's Structure-Activity Relationship (SAR) analysis revealed that the isopropyl group at the 1-position of the benzimidazole ring was optimal for biological activity; smaller (methyl) or larger substituents led to a decrease in potency.[4] By blocking the PqsR receptor, this compound effectively inhibits the entire downstream signaling cascade, reducing the production of virulence factors like pyocyanin and preventing biofilm formation.[4]
Data Presentation: PqsR Inhibitory Activity
| Compound ID (from source) | R1 Substituent | IC50 in P. aeruginosa PAO1-L (μM)[4] |
| 6a | Methyl | 0.21 |
| 6f | Isopropyl | 0.07 |
| Analogue | n-Propyl | 0.23 |
| Analogue | Cyclopropyl | 0.14 |
This table summarizes key data points from the cited study to highlight the optimization of the R1 substituent, demonstrating the superiority of the isopropyl group.
Visualization of the PqsR Signaling Pathway and Inhibition
Caption: Inhibition of the PqsR quorum sensing pathway in P. aeruginosa.
Experimental Protocol: PqsR Transcriptional Reporter Assay
This assay quantifies the ability of a compound to inhibit PqsR-mediated gene expression.
-
Bacterial Strain: Use a P. aeruginosa strain engineered with a PqsR-controlled reporter fusion, such as PpqsA-lux, where the promoter of the pqsA gene drives the expression of a luciferase (lux) cassette.[4]
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium in a 96-well microtiter plate.
-
Compound Addition: Add the test compound (e.g., the 2-isopropyl-benzimidazole derivative) to the wells in a serial dilution to determine the IC50. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Data Acquisition: Measure the optical density at 600 nm (OD600) to assess bacterial growth and luminescence (as a measure of PpqsA promoter activity) using a plate reader.
-
Analysis: Normalize the luminescence signal to the OD600 to account for any effects on bacterial growth. Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The causality here is direct: a reduction in luminescence without a corresponding reduction in growth indicates specific inhibition of the PqsR pathway.
Anticancer Potential: Targeting Core Cancer Hallmarks
The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives known to interfere with critical cellular processes required for cancer cell proliferation and survival.[3][8] While extensive studies on this compound itself are not yet prevalent in the public domain, its structural features make it a prime candidate for investigation based on the known mechanisms of related compounds.
Potential Mechanisms of Action
-
DNA Intercalation and Topoisomerase Inhibition: Many benzimidazole derivatives act as DNA minor groove binding agents.[3] This physical interaction with DNA can obstruct the machinery of replication and transcription. Furthermore, this binding can interfere with enzymes like Human Topoisomerase I, which manages DNA topology. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to double-strand breaks and the induction of apoptosis. Several potent benzimidazole-based anticancer agents have been shown to inhibit Topoisomerase I with IC50 values in the low micromolar range.[3][9]
-
Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Benzimidazole derivatives have been successfully designed as inhibitors of key oncogenic kinases such as EGFR, VEGFR-2, and ALK.[10][11] The heterocyclic ring system is adept at forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes. The 2-isopropyl group could potentially be optimized to fit into specific hydrophobic pockets within a kinase active site, conferring both potency and selectivity.
-
Induction of Apoptosis and Cell Cycle Arrest: The ultimate outcome of targeting topoisomerases or critical kinases is often the activation of programmed cell death (apoptosis). Benzimidazole compounds have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspase cascades.[8] Flow cytometry analysis of cells treated with these compounds frequently reveals a prominent arrest in the G2/M phase of the cell cycle, indicating catastrophic DNA damage or mitotic spindle disruption.[3]
Experimental Protocol: Human Topoisomerase I DNA Relaxation Assay
This functional assay directly measures the enzymatic activity of Topoisomerase I and its inhibition by a test compound.[3][9]
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) and purified Human Topoisomerase I enzyme.
-
Compound Addition: Add the test compound (this compound derivative) at various concentrations to the reaction mixture. Include a negative control (vehicle) and a positive control inhibitor (e.g., camptothecin).
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates fastest, while the relaxed, circular form migrates slowest. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in a prominent supercoiled DNA band at higher inhibitor concentrations. The concentration at which 50% of the relaxation is inhibited can be determined.[3] This protocol is self-validating: the clear separation of DNA topoisomers provides an unambiguous visual readout of enzymatic activity and inhibition.
Visualization of an Anticancer Screening Workflow
Caption: Workflow for anticancer drug discovery with benzimidazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a molecule of significant therapeutic interest. Its role as a potent PqsR antagonist in P. aeruginosa is well-supported, highlighting a clear path toward developing novel anti-virulence agents to combat antibiotic-resistant infections. The optimality of the isopropyl group in this context underscores the importance of fine-tuning substitutions at the 2-position.[4]
Furthermore, based on the extensive literature on the anticancer properties of the broader benzimidazole class, the 2-isopropyl variant stands as a highly attractive candidate for oncological drug discovery.[3][8][10] Its potential to function as a topoisomerase inhibitor, a kinase inhibitor, or an inducer of apoptosis warrants systematic investigation.
Future research should focus on:
-
Synthesis and Screening: Creation of a focused library of this compound derivatives with varied substitutions on the benzene ring to screen against a panel of clinically relevant cancer cell lines and pathogenic microbes.
-
Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies, such as those outlined in this guide, should be performed to identify their precise molecular targets.
-
In Vivo Evaluation: Promising lead compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the established principles of medicinal chemistry and the detailed experimental frameworks provided herein, the research community can unlock the full therapeutic potential of this versatile and promising scaffold.
References
[5] An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem. Available at: [4] Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications. Available at: [12] Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH. Available at: [3] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [1] Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH. Available at: [2] Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available at: [13] Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. Available at: [8] Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [6] Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. ResearchGate. Available at: [14] Antifungal activity of selected benzimidazole compounds. PubMed. Available at: [7] Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review. PubMed. Available at: [15] 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. MySkinRecipes. Available at: [16] Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. Available at: [10] Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Request PDF - ResearchGate. Available at: [10] Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Request PDF - ResearchGate. Available at: [9] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [11] Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects. PubMed. Available at:
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- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity of selected benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
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mechanism of action of 2-isopropyl-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Glucagon Receptor Antagonists
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this diverse class, 2-substituted benzimidazoles have emerged as promising agents for a variety of therapeutic targets. While the specific molecule 2-isopropyl-1H-benzo[d]imidazole is noted in patent literature, a comprehensive, publicly available body of research detailing its precise mechanism of action remains limited. However, the broader class of benzimidazole derivatives has been extensively investigated, particularly as antagonists of the glucagon receptor (GCGR), a key target in the management of type 2 diabetes and other metabolic disorders.
This guide will, therefore, elucidate the mechanism of action of benzimidazole-based glucagon receptor antagonists, using a well-characterized example from this class to provide a detailed, technically robust framework. We will explore the molecular interactions, downstream signaling consequences, and the experimental methodologies used to validate this mechanism, offering field-proven insights for researchers and drug development professionals.
The Glucagon Receptor: A Key Regulator of Glucose Homeostasis
The glucagon receptor is a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver. Its endogenous ligand, glucagon, is a peptide hormone secreted by the alpha cells of the pancreas in response to low blood glucose. Activation of the GCGR by glucagon initiates a signaling cascade that results in increased hepatic glucose output, thereby raising blood glucose levels. This makes the GCGR a critical control point in glucose homeostasis.
Antagonism of the GCGR is a validated therapeutic strategy to lower blood glucose levels in diabetic states by blocking the effects of excess glucagon. Benzimidazole-based compounds have been identified as potent, small-molecule antagonists of this receptor.
Molecular Mechanism of Action: Allosteric Antagonism
Unlike the peptide ligand glucagon, which binds to the extracellular domain (ECD) of the receptor, small-molecule benzimidazole antagonists typically function as negative allosteric modulators (NAMs). They bind to a distinct site within the transmembrane (TMD) domain of the receptor. This allosteric binding event induces a conformational change in the receptor that prevents the canonical G-protein coupling and subsequent activation, even when glucagon is bound to the ECD.
The key steps in this mechanism are:
-
Binding to the Transmembrane Domain: The benzimidazole antagonist penetrates the cell membrane and binds to an allosteric pocket formed by the transmembrane helices of the glucagon receptor.
-
Conformational Stabilization: This binding stabilizes an inactive conformation of the receptor.
-
Inhibition of G-Protein Coupling: The stabilized inactive state prevents the intracellular coupling of the Gαs subunit of the heterotrimeric G-protein.
-
Blockade of Downstream Signaling: By preventing Gαs activation, the antagonist effectively blocks the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), thereby inhibiting glycogenolysis and gluconeogenesis.
Signaling Pathway Diagram
The following diagram illustrates the antagonism of the glucagon receptor signaling pathway by a benzimidazole-based antagonist.
Caption: Allosteric antagonism of the GCGR by a benzimidazole compound.
Experimental Validation of Mechanism
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel benzimidazole-based GCGR antagonist. The following protocols represent a self-validating system, where the results of each experiment inform and corroborate the others.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound and to ascertain its binding site (orthosteric vs. allosteric).
-
Causality: This is the foundational experiment to confirm direct interaction with the receptor. By competing against both a labeled agonist (e.g., [125I]glucagon) and a labeled allosteric antagonist, we can differentiate the binding mode.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a buffer such as 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg protein/well).
-
A fixed concentration of radioligand (e.g., [125I]-Tyr10-glucagon at a concentration near its Kd).
-
Varying concentrations of the unlabeled benzimidazole test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation Conditions: Incubate for 90 minutes at 25°C.
-
Termination: Terminate the assay by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
-
Objective: To quantify the functional consequence of receptor binding, specifically the inhibition of glucagon-stimulated cAMP production.
-
Causality: This assay directly measures the downstream second messenger signal that is modulated by Gαs coupling. It provides a functional potency (IC50) that should correlate with the binding affinity.
Protocol: HTRF cAMP Accumulation Assay
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human GCGR into 384-well plates and culture overnight.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add the benzimidazole antagonist at various concentrations, followed by a fixed concentration of glucagon (typically the EC80 to ensure a robust signal).
-
Include controls: vehicle only (basal), glucagon only (stimulated), and a known antagonist.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration. Plot the inhibition of the glucagon response against the log concentration of the antagonist to determine the IC50.
Experimental Workflow Diagram
Caption: A logical workflow for validating a GCGR antagonist.
In Vitro Efficacy: Hepatocyte Glucose Production (HGP) Assay
-
Objective: To confirm that the inhibition of the cAMP pathway translates to a physiologically relevant cellular response: the reduction of glucose output from primary hepatocytes.
-
Causality: This ex vivo assay provides a direct link between the molecular mechanism (cAMP reduction) and the desired therapeutic effect (decreased hepatic glucose production).
Protocol: Primary Hepatocyte Glucose Production
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice or rats via collagenase perfusion.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.
-
Starvation: Wash the cells and incubate in glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) for several hours.
-
Treatment: Treat the cells with the benzimidazole antagonist at various concentrations, followed by stimulation with glucagon.
-
Incubation: Incubate for 3-5 hours.
-
Glucose Measurement: Collect the supernatant and measure the glucose concentration using a commercial glucose oxidase assay kit.
-
Data Analysis: Normalize the glucose production to the total protein content in each well. Plot the inhibition of glucagon-stimulated glucose production against the log concentration of the antagonist to determine the IC50.
Summary of Expected Data
The following table summarizes the expected quantitative outputs from the described validation workflow for a potent benzimidazole-based GCGR antagonist.
| Assay Type | Key Parameter | Expected Value Range | Purpose |
| Radioligand Binding Assay | Ki (nM) | 1 - 100 | Quantifies binding affinity to the glucagon receptor. |
| cAMP Accumulation Assay | IC50 (nM) | 1 - 200 | Measures functional potency in a cellular signaling context. |
| Hepatocyte Glucose Production | IC50 (nM) | 10 - 500 | Confirms efficacy in a primary, physiologically relevant cell type. |
Conclusion
The mechanism of action for this compound and related benzimidazole derivatives as glucagon receptor antagonists is best described as non-competitive, allosteric antagonism. These compounds bind within the transmembrane domain of the GCGR, stabilizing an inactive conformation that precludes G-protein signaling, thereby blocking the downstream cascade responsible for hepatic glucose production. This mechanism is thoroughly validated through a coordinated series of binding, functional, and cellular assays that, together, provide a robust and trustworthy characterization of their pharmacological activity. This detailed understanding is paramount for the successful development of this class of compounds as potential therapeutics for metabolic diseases.
References
- Title: Glucagon Receptor Antagonism: A New Therapeutic Approach for Type 2 Diabetes Source: Diabetes, Obesity and Metabolism URL:[Link]
- Title: Discovery of the Benzimidazole-Based Glucagon Receptor Antagonist L-168,049 Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
- Title: An Allosteric Antagonist of the Glucagon Receptor for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Assay Guidance Manual: cAMP and IP3 Assays Source: Eli Lilly & Company and the National Center for Advancing Transl
2-isopropyl-1H-benzo[d]imidazole IUPAC name
An In-depth Technical Guide to 2-isopropyl-1H-benzo[d]imidazole
Introduction: Defining the Core Structure
The compound this compound is a heterocyclic aromatic organic compound. Its structure consists of a fusion between a benzene ring and an imidazole ring, with an isopropyl group substituted at the 2-position of the imidazole moiety. While "this compound" is a commonly used and acceptable name, the preferred IUPAC name is 2-(propan-2-yl)-1H-benzimidazole .[1] This guide will provide a comprehensive technical overview of this compound, covering its synthesis, spectroscopic signature, key properties, and its significance as a scaffold in the field of drug discovery. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, and understanding the influence of substituents like the isopropyl group is critical for designing novel therapeutic agents.[2][3]
Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical properties is essential for its application in research and development. The properties for the parent compound, this compound, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [4] |
| Molecular Weight | 160.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [5] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Synthesis Pathway: The Phillips-Ladenburg Condensation
The most direct and established method for synthesizing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7] For the synthesis of this compound, the reactants are o-phenylenediamine and isobutyric acid.
The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by a rate-determining intramolecular cyclization to form a dihydro-benzimidazole intermediate, which then undergoes dehydration to yield the final aromatic benzimidazole ring system.[7] The use of a strong acid like hydrochloric acid is crucial as it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative protocol adapted from the synthesis of structurally similar benzimidazoles.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Addition of Reagent: Add isobutyric acid (1.2 eq.) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound.
Spectroscopic and Structural Characterization
Accurate structural elucidation is paramount. While experimental spectra for the specific title compound are not widely published, the expected spectroscopic characteristics can be reliably predicted based on data from closely related derivatives, such as 2-tert-butyl-1H-benzo[d]imidazole and 2-isopropyl-1H-benzo[d]imidazol-5-amine.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data [8][9]
| Spectrum | Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|---|
| ¹H NMR | ~12.0 (s, 1H) | Imidazole N-H | Broad singlet, position can vary with solvent and concentration. |
| ~7.2-7.6 (m, 4H) | Aromatic C-H | Complex multiplet pattern for the benzene ring protons. | |
| ~3.0-3.2 (sept, 1H) | Isopropyl C-H | Septet, J ≈ 7 Hz, characteristic of a CH group coupled to six equivalent protons. | |
| ~1.3-1.4 (d, 6H) | Isopropyl C-H₃ | Doublet, J ≈ 7 Hz, characteristic of two methyl groups coupled to a single proton. | |
| ¹³C NMR | ~158-160 | C2 (C=N) | Quaternary carbon of the imidazole ring attached to the isopropyl group. |
| ~135-140 | C3a/C7a (Aromatic) | Bridgehead carbons where the rings are fused. | |
| ~121-124 | C4/C7 & C5/C6 (Aromatic) | Aromatic methine carbons. | |
| ~27-28 | Isopropyl -CH | Methine carbon of the isopropyl group. |
| | ~21-22 | Isopropyl -CH₃ | Methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Predicted Infrared (IR) Spectroscopy Data [8]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3200-3400 | N-H stretching (imidazole) | Strong, Broad |
| 3000-3050 | Aromatic C-H stretching | Medium |
| 2850-2970 | Aliphatic C-H stretching (isopropyl) | Medium-Strong |
| ~1590, 1480 | C=C and C=N stretching (aromatic and imidazole rings) | Medium-Strong |
| ~1450 | Aliphatic C-H bending | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (160.22). A characteristic fragmentation would be the loss of a methyl group (•CH₃) from the isopropyl substituent, resulting in a significant fragment ion.
Characterization Workflow
Caption: Standard workflow for spectroscopic characterization.
Applications and Relevance in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[3][10]
The this compound structure, specifically, has been incorporated into novel compounds for various therapeutic targets:
-
Quorum Sensing Inhibition: In the fight against antibiotic resistance, researchers have designed potent antagonists of the PqsR protein, a key regulator of virulence in Pseudomonas aeruginosa. A hit-to-lead optimization study identified a series of 1H-benzo[d]imidazole derivatives where the isopropyl substituent was found to be optimal for biological activity, leading to compounds that could reduce bacterial virulence.[2]
-
Alzheimer's Disease Research: Substituted 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized as inhibitors of the enzyme 17β-HSD10, which is implicated in Alzheimer's disease.[11] Docking studies of related structures have shown that the imidazole ring can interact with key residues in the enzyme's active site, such as the isopropyl group of Leucine 217, suggesting that substituents at this position are critical for modulating binding affinity.[11]
-
Anticancer Agents: The benzimidazole core is a frequent component of microtubule targeting agents, which are a class of potent anticancer drugs.[12] By substituting the core at various positions, including the 2-position, researchers can fine-tune the antiproliferative activity against cancer cell lines.[3][12]
The isopropyl group itself is a valuable substituent in drug design. It is a small, lipophilic group that can enhance a molecule's ability to cross cell membranes and can form favorable van der Waals interactions within the hydrophobic pockets of target proteins, often leading to improved potency and a better pharmacokinetic profile.[2][11]
Conclusion
This compound, or 2-(propan-2-yl)-1H-benzimidazole, is a structurally significant compound built upon the privileged benzimidazole scaffold. Its synthesis is readily achieved through established condensation chemistry, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. The demonstrated and potential applications of this core structure in developing novel inhibitors for infectious diseases, neurodegenerative disorders, and oncology highlight its enduring importance for researchers, scientists, and drug development professionals.
References
- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
- Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. Benchchem.
- 2-Isopropyl-5-nitro-1H-benzo[d]imidazole. Smolecule.
- 2-Isopropyl-1H-imidazole. Chem-Impex.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications.
- 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. PubChem.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. Benchchem.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- This compound (Cas 5851-43-4). Parchem.
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- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: High-Purity Recrystallization of 2-isopropyl-1H-benzo[d]imidazole
For: Researchers, scientists, and drug development professionals.
Preamble: The Imperative for Purity in Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. 2-isopropyl-1H-benzo[d]imidazole, a key intermediate and building block, demands exceptional purity for downstream applications, including drug synthesis and biological screening.[1][2] Impurities, often remnants from its synthesis via the condensation of o-phenylenediamine and isobutyric acid, can lead to ambiguous biological data and compromise the integrity of subsequent synthetic steps.[3][4]
Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[5] This application note provides a comprehensive, experience-driven guide to the recrystallization of this compound, moving beyond a simple protocol to explain the rationale behind each step, ensuring a robust and reproducible method.
Foundational Principles: The Science of Solvent Selection
The success of any recrystallization hinges on the judicious choice of a solvent or solvent system. The ideal solvent will exhibit a steep solubility curve for this compound, meaning it dissolves the compound sparingly at low temperatures but readily at elevated temperatures. This differential solubility is the driving force for crystallization upon cooling.
For benzimidazole derivatives, a range of solvents can be effective, often involving polar protic solvents that can engage in hydrogen bonding with the N-H groups of the imidazole ring.[6][7]
Table 1: Qualitative Solubility Profile and Solvent Selection Rationale
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Rationale & Expert Insights |
| Ethanol/Water | Low | High | (Recommended) This binary system offers excellent tunability. The compound is typically soluble in hot ethanol, and the slow addition of water as an anti-solvent reduces the solubility, promoting the formation of well-defined crystals upon cooling.[6][8] |
| Methanol/Water | Low | High | Similar to ethanol/water, this system is also highly effective. Methanol's higher volatility can be advantageous during the drying phase.[6] |
| Isopropanol | Moderate | High | A single-solvent system that can be effective. Its lower polarity compared to ethanol and methanol might be beneficial if the crude material contains highly polar impurities.[9] |
| Acetone | Moderate | High | Acetone can be a suitable solvent for some benzimidazole derivatives.[10] Its high volatility requires careful handling to prevent premature crystallization during hot filtration. |
| Water | Very Low | Low-Moderate | While some benzimidazoles can be recrystallized from boiling water, the isopropyl group in the target compound reduces its aqueous solubility, potentially requiring large volumes of solvent.[6] |
Based on extensive experience with this class of compounds, an ethanol/water mixed solvent system is recommended for its high efficiency, safety profile, and ability to produce high-purity crystals.
The Recrystallization Workflow: A Visual Guide
The following diagram outlines the logical flow of the purification process, from crude solid to pure, crystalline material.
Caption: Workflow for the recrystallization of this compound.
Detailed Protocol: From Crude Solid to Purified Crystals
This protocol is optimized for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer Flasks (50 mL and 100 mL)
-
Hotplate with magnetic stirring
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Spatula and Glass Rod
-
Ice Bath
Step-by-Step Methodology:
-
Dissolution:
-
Place 5.0 g of the crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 15-20 mL of ethanol.
-
Gently heat the mixture on a hotplate with stirring. Continue to add ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount (approx. 0.1 g) of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes.
-
Preheat a stemless funnel and a clean 100 mL Erlenmeyer flask on the hotplate. Place a fluted filter paper in the funnel.
-
Perform a hot gravity filtration by pouring the hot solution through the filter paper into the clean, hot flask. This step removes the charcoal and any insoluble impurities.[5] A stemless funnel is crucial to prevent premature crystallization in the stem.[5]
-
-
Inducing Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise with continuous stirring until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is supersaturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals.
-
-
Complete Crystallization:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of the purified product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol/water.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small portion (5-10 mL) of an ice-cold 50:50 ethanol/water mixture to rinse away any remaining soluble impurities.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.
-
Transfer the crystalline cake to a watch glass, break it up, and dry it to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Troubleshooting Common Recrystallization Issues
| Issue | Causality | Recommended Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly, causing the compound to separate as a liquid instead of a solid.[5] | Reheat the solution to dissolve the oil. Add more of the primary solvent (ethanol) to increase the solubility, then cool very slowly. If the problem persists, a different solvent system may be required. |
| No Crystals Form | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin. | Try scratching the inside of the flask with a glass rod below the solvent line.[5] If that fails, add a "seed crystal" from a previous successful recrystallization. If no seed crystal is available, consider reducing the solvent volume by gentle heating. |
| Poor Recovery | Too much solvent was used initially, the product has significant solubility in the cold solvent, or crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath. Use the cold mother liquor to rinse any remaining crystals from the flask into the funnel. |
| Colored Crystals | Impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal and performing the hot filtration step carefully. |
Validation of Purity
The purity of the final product should be assessed to validate the success of the recrystallization.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
References
- IJCRT.org. (2025).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- IJCRT.org. (2025).
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.
- Unknown. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9).
- ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized....
- ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- PubMed Central (PMC). (n.d.).
- Google Patents. (2016). WO2016170451A1 - Crystalline forms of 1-((2r,4r)-2-(1h-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. WO2016170451A1 - Crystalline forms of 1-((2r,4r)-2-(1h-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Authored by: Senior Application Scientist, Pharmaceutical Technologies
An Application Guide: High-Purity Isolation of 2-isopropyl-1H-benzo[d]imidazole via Automated Flash Column Chromatography
This document provides a detailed protocol for the purification of this compound, a key heterocyclic building block in medicinal chemistry. The successful isolation of this compound from synthetic reaction mixtures is critical for ensuring the integrity of subsequent research and development stages. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical instruction grounded in established chromatographic principles.
The methodology herein emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust automated flash column chromatography protocol. We will explore the causal relationships behind each procedural step, ensuring the protocol is not merely a list of instructions but a self-validating system for achieving high-purity compounds.
Principle of Separation: Normal-Phase Adsorption Chromatography
The purification of this compound relies on the principles of normal-phase adsorption chromatography. In this technique, the separation is governed by the differential adsorption of molecules onto a polar stationary phase from a less polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.
-
Analyte Interaction: this compound is a moderately polar molecule. The imidazole moiety contains both a hydrogen-bond-donating amine (N-H) and a hydrogen-bond-accepting imine (=N-). These features allow it to interact strongly with the polar silica gel surface via hydrogen bonding and dipole-dipole interactions. The non-polar isopropyl group and the aromatic benzene ring contribute hydrophobic character, moderating the overall polarity.
-
Mobile Phase (Eluent): The mobile phase is a solvent system of lower polarity than the stationary phase. It functions by competing with the analyte for the active sites on the silica gel, thereby "eluting" or moving the compound down the column.[1] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds are selectively desorbed and eluted based on their polarity. Less polar impurities will elute first, followed by the target compound, with highly polar impurities remaining strongly adsorbed to the stationary phase.[2]
This selective interaction and elution profile allows for the effective separation of this compound from common reaction byproducts and unreacted starting materials.
Preliminary Analysis: Mobile Phase Optimization with TLC
Before proceeding to column chromatography, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[4] This Rƒ range ensures that the compound will migrate effectively through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
TLC Protocol
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ TLC plate. Gently draw a starting line in pencil approximately 1 cm from the bottom edge.
-
Spot Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line. Also spot available standards of starting materials if possible for comparison.
-
Develop Plate: Place a small volume of a test solvent system (e.g., 20% ethyl acetate in hexane) into a developing chamber with a lid. Place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Analyze Results: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) until the Rƒ of the target compound is within the 0.2-0.4 range. For benzimidazole derivatives, solvent systems like ethyl acetate/n-hexane are commonly effective.[5][6]
Automated Flash Column Chromatography Protocol
This protocol is optimized for an automated flash chromatography system, which provides superior resolution, speed, and reproducibility compared to traditional gravity columns.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Automated Flash Chromatography System | Crude this compound |
| Pre-packed Silica Gel Flash Column | Silica Gel (for dry loading) |
| Fraction Collector | n-Hexane (HPLC Grade) |
| UV-Vis Detector | Ethyl Acetate (HPLC Grade) |
| Rotary Evaporator | Dichloromethane (DCM, HPLC Grade) |
| TLC Plates (Silica Gel 60 F₂₅₄) | TLC Developing Chamber |
| Glass Vials/Test Tubes | Capillary Tubes |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Weigh the crude this compound.
-
In a round-bottom flask, dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the flask.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is uniformly adsorbed onto the silica.
-
Transfer the silica-adsorbed sample into an empty solid-load cartridge. Dry loading is superior to liquid injection for less soluble compounds or when a tight injection band is critical for separating closely eluting impurities.[4]
-
-
System Setup and Column Equilibration:
-
Install the solid-load cartridge and a pre-packed silica gel column onto the flash chromatography system. The column size should be selected based on the mass of the crude material (a general rule is a 1:20 to 1:100 ratio of sample mass to silica mass).
-
Prime the pumps with the appropriate solvents (Solvent A: n-Hexane; Solvent B: Ethyl Acetate).
-
Equilibrate the column by running 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) through the system until a stable baseline is achieved on the UV detector.
-
-
Elution and Fraction Collection:
-
Set the UV detector to monitor at a wavelength where the benzimidazole core absorbs strongly (typically around 270-280 nm).
-
Program the elution gradient. A typical gradient for a moderately polar compound is detailed in the table below. The gradient should start with a low polarity to elute non-polar impurities and gradually increase to elute the product.[7]
-
Begin the run. The system will automatically inject the sample and begin the gradient elution.
-
Configure the fraction collector to collect fractions based on the UV detector signal (e.g., when the absorbance rises above a set threshold).
-
Recommended Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Pre-packed Silica Gel Column (e.g., 40-63 µm particle size) | High surface area and polarity for effective adsorption.[8] |
| Mobile Phase A | n-Hexane | Non-polar solvent to control initial elution strength. |
| Mobile Phase B | Ethyl Acetate | Polar solvent to increase elution strength and desorb the target. |
| TLC System | 20-30% Ethyl Acetate in n-Hexane | Should provide a target Rƒ of ~0.3 for the product.[5] |
| Elution Method | Linear Gradient | Efficiently separates compounds of varying polarities.[2] |
| Gradient Profile | 0-2 CV: 5% B2-15 CV: 5% → 40% B15-18 CV: 40% B18-20 CV: 100% B (Column Wash) | Starts below the TLC elution strength to ensure good binding, ramps up to elute the product, and finishes with a high-polarity wash. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Optimized by the system for best separation efficiency. |
| Detection | UV at ~275 nm | Benzimidazole core has strong UV absorbance in this region. |
-
Post-Run Analysis and Product Isolation:
-
Once the run is complete, analyze the collected fractions using TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop using the optimized TLC solvent system.
-
Combine the fractions that show a single spot corresponding to the Rƒ of the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Further dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass of the purified product and calculate the yield. Characterize the product using appropriate analytical techniques (¹H NMR, LC-MS) to confirm purity and identity.
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate mobile phase gradient. | Optimize the gradient using TLC data. Make the gradient shallower (increase the number of column volumes over which the polarity changes) around the elution point of the product.[9] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is not to exceed 1-5% of the silica gel mass. | |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent (Ethyl Acetate) in the gradient or switch to a more polar solvent system (e.g., Dichloromethane/Methanol).[10] |
| Cracked or Channeled Column Bed | Improperly packed column (if not using pre-packed). | Use pre-packed columns for consistency. If packing manually, ensure the silica slurry is homogenous and allowed to settle without air bubbles. |
| High Backpressure | Clogged column frit or tubing; high viscosity mobile phase. | Filter the crude sample if it contains particulates. Ensure solvents are miscible and degassed. Reduce the flow rate if necessary.[9] |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By leveraging a systematic approach that begins with TLC-based method development, followed by automated flash column chromatography, researchers can consistently achieve high levels of purity. The principles and techniques described are broadly applicable to the purification of other benzimidazole derivatives and similarly polar N-heterocyclic compounds, forming a foundational workflow for synthetic and medicinal chemistry laboratories.
References
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives.
- Organic Chemistry Portal. Benzimidazole synthesis.
- PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- ChemSynthesis. 2-isopropyl-1H-naphtho[2,3-d]imidazole-4,9-dione.
- IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Practical Aspects of Modern TLC. (Source for general TLC/HPTLC principles, including stationary phase selection). Although a direct link is not provided, this reference informs best practices.
- BÜCHI Labortechnik AG. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- ResearchGate. Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- MySkinRecipes. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
- PubMed Central. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
Sources
- 1. chromtech.com [chromtech.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mastelf.com [mastelf.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The 2-Isopropyl-1H-benzo[d]imidazole Scaffold in Modern Drug Discovery
Abstract
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic naturally occurring nucleotides and interact with a wide array of biological macromolecules.[1][2][3] This versatility has led to numerous FDA-approved drugs for diverse therapeutic areas.[1][3] Within this chemical class, the 2-isopropyl-1H-benzo[d]imidazole substructure offers a unique combination of lipophilicity and steric bulk that has proven advantageous in the development of targeted inhibitors. This guide provides an in-depth overview of the synthesis, biological significance, and practical applications of this scaffold in drug discovery, with a focus on its emerging role as a potent antagonist of the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR). Detailed protocols for synthesis and biological evaluation are provided to enable researchers to explore and expand upon the therapeutic potential of this promising molecular framework.
Introduction: The Benzimidazole Scaffold
Benzimidazole derivatives are isosteres of purine nucleotides, a structural similarity that allows them to readily engage with biological polymers and enzyme active sites.[2][4] Their physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, make them highly effective for binding to protein targets.[3] Consequently, the benzimidazole nucleus is a cornerstone in the development of drugs with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5]
The substituent at the 2-position of the benzimidazole ring is a critical determinant of biological activity. The isopropyl group, in particular, has been identified as an optimal substituent in certain contexts, providing a balance of size and lipophilicity that enhances target engagement and potency.[6] A prime example is the development of potent antagonists for PqsR, a key transcriptional regulator in Pseudomonas aeruginosa, where the 2-isopropyl-benzimidazole core has been instrumental in achieving low submicromolar inhibitory concentrations.[6][7]
Synthesis and Characterization
The most direct and reliable method for synthesizing the 2-isopropyl-benzimidazole core is the Phillips-Ladenburg condensation. This classic reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8] The following protocol details the synthesis of a key intermediate, 2-isopropyl-1H-benzo[d]imidazol-5-amine.
Protocol 1: Two-Step Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine
This protocol outlines a two-step process starting from commercially available 4-nitro-1,2-phenylenediamine.[8]
Step 1: Phillips-Ladenburg Condensation to form 2-isopropyl-5-nitro-1H-benzo[d]imidazole
-
Rationale: This step constructs the core benzimidazole ring system. Isobutyric acid serves as the source for the 2-isopropyl group, and the acidic conditions facilitate the intramolecular cyclization and dehydration.[8]
-
Materials:
-
4-nitro-1,2-phenylenediamine
-
Isobutyric acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (1.0 eq) and isobutyric acid (1.5 eq).
-
Slowly add Polyphosphoric acid (PPA) or 4M HCl to the mixture while stirring.
-
Heat the reaction mixture to reflux (approx. 100-120°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the acidic solution by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-isopropyl-5-nitro-1H-benzo[d]imidazole.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Step 2: Reduction of the Nitro Group to form 2-Isopropyl-1H-benzo[d]imidazol-5-amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the benzimidazole core.[8] Palladium on carbon is the standard catalyst for this transformation.
-
Materials:
-
2-isopropyl-5-nitro-1H-benzo[d]imidazole (from Step 1)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogenation vessel, Hydrogen gas (H₂) supply, Magnetic stirrer
-
-
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel, purge with nitrogen or argon, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-isopropyl-1H-benzo[d]imidazol-5-amine.[8]
-
-
Characterization: The final product and intermediate should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Application in Drug Discovery: Targeting Bacterial Virulence
An exemplary application of the 2-isopropyl-benzimidazole scaffold is in the development of anti-virulence agents against Pseudomonas aeruginosa, a notorious opportunistic pathogen. Instead of killing the bacteria, which promotes resistance, anti-virulence drugs disarm them by inhibiting the systems that control toxin production and biofilm formation.[7]
Target: The Pseudomonas Quorum Sensing Receptor (PqsR)
The PqsR (also known as MvfR) is a transcriptional regulator that controls the expression of numerous virulence factors in P. aeruginosa, including the production of pyocyanin and the formation of biofilms.[7] Antagonizing this receptor effectively shuts down these pathogenic processes. Derivatives of the this compound scaffold have emerged as highly potent PqsR antagonists.[6][7]
Caption: Mechanism of PqsR antagonism by 2-isopropyl-benzimidazole derivatives.
Lead Compounds and Structure-Activity Relationship (SAR)
Hit-to-lead optimization studies have revealed key structural features for potent PqsR antagonism.[6] Compound 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile) stands out as a particularly potent inhibitor.[6][7]
| Compound/Feature | Modification | PqsR Inhibition (IC₅₀) | Key Insight |
| Scaffold | 2-isopropyl-benzimidazole | - | Optimal size for activity; smaller or larger groups decrease potency.[6] |
| Compound 1 | Initial Hit | 3.2 µM | Demonstrates the potential of the core scaffold.[6] |
| Compound 6f | Optimized Lead | Low Submicromolar | Potent antagonist achieved through SAR-guided modifications.[6] |
| Position 6 | Chlorine Atom | - | The chlorine atom at the 6-position was found to be important for biological activity.[6] |
| N1 Position | Isopropyl Group | - | The N1-isopropyl substituent was shown to be optimal for activity.[6] |
Protocols for Biological Evaluation
To assess the potential of novel 2-isopropyl-benzimidazole derivatives as PqsR antagonists, two key assays are employed: a reporter gene assay to measure direct target engagement and a phenotypic assay to measure the inhibition of a key virulence factor.
Protocol 2: PqsR Reporter Gene Assay
-
Rationale: This assay uses a P. aeruginosa strain engineered with a reporter gene (e.g., lux) under the control of the pqsA promoter. PqsR activation leads to luminescence. A decrease in luminescence in the presence of a test compound, without affecting bacterial growth, indicates PqsR antagonism.[7]
-
Workflow:
Caption: Workflow for the PqsR reporter gene assay.
-
Procedure:
-
Grow the P. aeruginosa pqsA-lux reporter strain overnight in a suitable medium (e.g., LB broth).
-
Dilute the overnight culture to a starting optical density (OD₆₀₀) of approximately 0.05 in fresh medium.
-
Aliquot the diluted culture into a 96-well microtiter plate.
-
Add the test compounds, dissolved in DMSO, in a series of dilutions (e.g., from 100 µM to 0.1 µM). Include a DMSO-only vehicle control.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Using a plate reader, measure the luminescence (for pqsA promoter activity) and the OD₆₀₀ (for bacterial growth).
-
Normalize the luminescence signal to the OD₆₀₀ to account for any growth inhibition. Plot the normalized signal against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[7]
-
Protocol 3: Pyocyanin Inhibition Assay
-
Rationale: Pyocyanin is a blue-green pigment and a key virulence factor of P. aeruginosa whose production is controlled by PqsR. Measuring the reduction in pyocyanin production serves as a phenotypic confirmation of PqsR pathway inhibition.[7]
-
Procedure:
-
Grow P. aeruginosa (e.g., PAO1-L strain) in a suitable medium in the presence of various concentrations of the test compound for 24 hours at 37°C.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted pyocyanin.
-
Extract the pyocyanin from the supernatant by adding chloroform (e.g., 0.6 volumes) and vortexing.
-
Centrifuge to separate the layers and transfer the blue chloroform layer to a new tube.
-
Re-extract the pyocyanin from the chloroform layer by adding 0.2 M HCl (e.g., 0.5 volumes). The solution will turn pink/red.
-
Measure the absorbance of the acidic aqueous layer at 520 nm.[7]
-
Quantify the reduction in pyocyanin production relative to a vehicle-treated control.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly tractable starting point for the discovery of novel therapeutics. Its success in targeting the PqsR system highlights its potential for developing anti-virulence agents, a strategy that may circumvent the rapid development of antibiotic resistance.[7] Future research should focus on exploring further substitutions on the benzimidazole core to improve pharmacokinetic properties and exploring this scaffold against other challenging drug targets, such as protein kinases and viral polymerases, where the benzimidazole core has also shown significant promise.[2][9]
References
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry - ACS Publications.
- Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors. ResearchGate.
- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central.
- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed.
- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. ResearchGate.
- 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. MySkinRecipes.
- Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI.
- Further exploration of the benzimidazole scaffold as TRPC5 inhibitors: identification of 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as potent and selective inhibitors. International Association for the Study of Pain (IASP).
- Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PubMed Central.
- Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate.
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- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of o-phenylenediamine with isobutyric acid, typically under acidic conditions and with heating.[1][2][3][4] While the reaction is robust, several factors can influence its efficiency, leading to challenges in achieving high yields. This guide will walk you through common issues and their solutions.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can often be traced back to suboptimal reaction conditions or the quality of your starting materials. Here’s a systematic approach to troubleshooting:
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Purity of Starting Materials: Impurities in either o-phenylenediamine or isobutyric acid can significantly hinder the reaction.[5] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities and the formation of side products.[5]
-
Recommendation: Use freshly purified o-phenylenediamine or a high-purity grade from a reliable supplier. If you suspect oxidation (often indicated by a dark coloration), you can purify it by recrystallization or sublimation.
-
-
Reaction Temperature and Time: The condensation reaction requires sufficient thermal energy to overcome the activation barrier for both the initial acylation and the subsequent cyclization and dehydration steps.[6]
-
Recommendation: Ensure your reaction is heated to an appropriate temperature, typically refluxing in a suitable solvent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Insufficient heating time will lead to an incomplete reaction, while prolonged heating can sometimes lead to degradation or side product formation.
-
-
Choice of Acid Catalyst: The Phillips-Ladenburg reaction is acid-catalyzed.[2][7] The acid protonates the carbonyl group of isobutyric acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.
Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.
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Oxidation of o-phenylenediamine: As mentioned, o-phenylenediamine is prone to oxidation, leading to a complex mixture of colored byproducts.
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Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[5]
-
-
Incomplete Cyclization: The reaction proceeds through an N-acylated intermediate. If the cyclization and dehydration steps are not complete, this intermediate may remain in your crude product.
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Recommendation: Ensure adequate heating and reaction time. The use of a dehydrating agent or a Dean-Stark trap to remove water can also drive the reaction towards the final benzimidazole product.
-
Q3: The purification of my crude product is proving difficult. What are the best practices for isolating pure this compound?
Effective purification is crucial for obtaining a high-quality final product.
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Neutralization and Extraction: After the reaction is complete, the acidic catalyst must be neutralized.
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Recommendation: Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH of the reaction mixture is neutral (pH 7-8).[1] The product can then be extracted into an organic solvent like ethyl acetate.
-
-
Recrystallization vs. Column Chromatography: The choice between these two common purification techniques depends on the nature of the impurities.
-
Recrystallization: This is often a good first choice for removing minor impurities. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[10]
-
Column Chromatography: If recrystallization is ineffective, or if you have a complex mixture of byproducts, column chromatography on silica gel is the preferred method.[1][10] A gradient of hexane and ethyl acetate is a common eluent system for benzimidazoles.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Phillips-Ladenburg condensation for this synthesis?
A: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by isobutyric acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration to form the aromatic benzimidazole ring.[1][2]
Q: Can I use a different carboxylic acid to synthesize other 2-substituted benzimidazoles?
A: Yes, the Phillips-Ladenburg reaction is a versatile method for the synthesis of a wide range of 2-substituted benzimidazoles by simply varying the carboxylic acid used.[4][7]
Q: Are there alternative, milder methods for this synthesis?
A: While the Phillips-Ladenburg condensation is the most direct route, other methods for benzimidazole synthesis exist. These often involve the condensation of o-phenylenediamine with an aldehyde (isobutyraldehyde in this case) in the presence of an oxidizing agent.[11] Modern approaches also utilize various catalysts to improve yields and reaction conditions under milder protocols.[8][12]
Q: How does the isopropyl group at the 2-position affect the properties of the benzimidazole?
A: The isopropyl group is a relatively small, non-polar alkyl substituent. Its presence can influence the molecule's solubility, lipophilicity, and steric profile, which can be important for its biological activity and applications in drug development.[13][14]
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Addition of Reagents: Add isobutyric acid (1.2 eq.) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[1]
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields.[5] |
| Solvent | 4 M HCl (aq) | Provides the acidic environment for catalysis.[1][2] |
| Temperature | Reflux (~100-110 °C) | Drives the condensation and dehydration steps.[6] |
| Reaction Time | 4-6 hours | Should be optimized by monitoring with TLC.[1][5] |
| Work-up | Neutralization with NaHCO₃ | Quenches the acid catalyst and allows for extraction.[1] |
| Purification | Column Chromatography | Effective for removing polar impurities and side products.[1][10] |
Table 1: Recommended Reaction Parameters for the Synthesis of this compound.
Diagrams
Caption: Troubleshooting decision tree for improving reaction yield.
References
- Phillips Condensation Reaction | Explanation. AdiChemistry.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Optimization of benzimidazole synthesis. ResearchGate.
- Benzimidazole synthesis. Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online.
- Reaction of o-phenylenediamine with organic acids. ResearchGate.
- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. RSC Publishing.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis Online.
- Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. IOSR Journal of Applied Chemistry.
- Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology.
- MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation …. ResearchGate.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Semantic Scholar.
- Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar.
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central.
- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate.
- CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-isopropyl-1H-benzo[d]imidazole in Solution
Welcome to the technical support center for 2-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. We provide field-proven insights and troubleshooting workflows to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound solutions.
Q1: What are the optimal storage conditions for solutions of this compound? A: To ensure maximum stability, solutions should be stored in a cool, dark environment, ideally at 2-8°C for short-term storage and -20°C for long-term storage.[1][2] Benzimidazole derivatives are often sensitive to light, so using amber vials or covering containers with foil is a critical preventative measure.[1] For extended storage, it is best practice to aliquot the solution into smaller, single-use volumes to minimize degradation from repeated freeze-thaw cycles.[2]
Q2: My compound won't dissolve in my aqueous buffer. What should I do? A: This is a common challenge. Benzimidazoles, including this derivative, typically exhibit low solubility in aqueous solutions at neutral pH.[2][3][4] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO or methanol.[2] This stock can then be serially diluted into your aqueous medium. Be mindful of "solvent shock," where adding a concentrated organic stock directly to a buffer can cause the compound to precipitate.[4] Adding the stock solution dropwise while vortexing can mitigate this. The solubility of benzimidazoles is also pH-dependent, often increasing at a lower pH.[3]
Q3: My clear solution has become cloudy or has visible particles after storage. What is happening? A: Cloudiness or precipitation upon storage, particularly at lower temperatures, suggests that the compound's concentration has exceeded its solubility limit under those conditions.[2] This can be caused by a shift in pH or the use of a suboptimal solvent system. To resolve this, you can try gentle warming and sonication to redissolve the compound, though caution is needed to avoid thermal degradation.[2] Filtering the solution through a 0.22 µm syringe filter can remove undissolved particles before use. For future preparations, consider optimizing the solvent system by increasing the proportion of an organic co-solvent.[2]
Q4: What are the typical signs of chemical degradation in my solution? A: The primary indicators of degradation are a change in the solution's color, a measurable decrease in the main compound's peak area in an HPLC analysis, and the appearance of new, unidentified peaks in the chromatogram. These new peaks often represent degradation products.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving more complex issues encountered during analysis.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the standard.
Causality: The appearance of new peaks is a direct indication that the chemical composition of your sample has changed. The most common causes are (1) degradation of the target compound under experimental or storage conditions, (2) the presence of impurities in the starting material that were not initially detected, or (3) impurities originating from the solvents used in your mobile phase or sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 2: Mass Balance Failure - Analyte Peak Decreases Without New Peaks Appearing
Symptom: The peak area for this compound decreases over time, but there is no corresponding increase in the area of other peaks.
Causality: This "mass balance" issue indicates that the analyte is being lost from the solution in a way that is not being detected.[1] There are two primary explanations:
-
Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the UV wavelength being used for detection.[1]
-
Physical Loss: The compound may be precipitating out of solution or adsorbing to the surfaces of the storage container (e.g., glass or plastic vials).[1]
Recommended Actions:
-
Adjust Detection Wavelength: Analyze your sample at a lower UV wavelength (e.g., 210 nm) where more organic molecules absorb.
-
Use a Universal Detector: If available, re-analyze the sample using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on UV absorbance.[1]
-
Check for Precipitation: Visually inspect the solution for any fine precipitate. Centrifuge the sample and analyze the supernatant to see if the concentration has changed.
-
Use Silanized Vials: To minimize surface adsorption, consider using silanized glass vials for storage and analysis.
Understanding the Degradation Pathways
Benzimidazole derivatives are susceptible to three primary degradation pathways. Understanding these mechanisms is key to preventing unwanted degradation.
-
Oxidative Degradation: The benzimidazole ring system can be susceptible to oxidative cleavage.[1][5] This is often mediated by atmospheric oxygen, peroxides, or metal ion catalysts. The reaction can lead to the opening of the imidazole ring and the formation of various byproducts.[5]
-
Photodegradation: Many benzimidazoles are light-sensitive and can degrade upon exposure to UV or even visible light.[1][6] This process often involves the generation of reactive oxygen species like singlet oxygen or superoxide radicals, which then attack the core structure.[6]
-
Hydrolytic Degradation: Degradation via hydrolysis (reaction with water) is highly dependent on pH. The stability of the imidazole ring can be compromised under strongly acidic or basic conditions.[1]
Caption: Primary degradation pathways for benzimidazole derivatives in solution.
In-Depth Technical Protocols
Protocol 1: Performing a Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[7][8]
Objective: To intentionally degrade this compound under controlled conditions to generate its potential degradation products for analytical method development.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Stress Conditions: Aliquot the stock solution for each stress condition. A control sample, protected from light and stored at 2-8°C, should be kept for comparison.
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[1] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1] |
| Oxidative | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[1] |
| Thermal | Store separate aliquots of the stock solution and solid compound at 80°C.[1][7] |
| Photostability | Expose the stock solution and solid compound to a light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[1] |
-
Time Points: Withdraw aliquots from each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before dilution and injection.
-
Analysis: Analyze all samples by a suitable HPLC-UV method and by LC-MS to identify the mass of any degradation products formed.[1]
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent compound, this compound, from all potential degradation products identified during the forced degradation study.
Starting HPLC-UV Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like benzimidazoles.[9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and ionization for MS compatibility. Acetonitrile is a common strong solvent. |
| Gradient | Start with a shallow gradient (e.g., 5% to 95% B over 20 min) | A gradient is necessary to elute both the parent compound and potentially more polar or nonpolar degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | Diode Array Detector (DAD) scanning 210-400 nm | DAD allows for the identification of the optimal detection wavelength and checks for peak purity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Method Validation: Once the method is developed, it must be validated to demonstrate it is "stability-indicating." This involves spiking a sample of the pure compound with the degradation products generated from the forced degradation study and confirming that all peaks are well-resolved from the main analyte peak.
References
- Rivano, P., et al. (2005). Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles. Journal of Photochemistry and Photobiology A: Chemistry.
- Wikipedia. (n.d.). Benzimidazole fungicide.
- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- BenchChem. (2025). Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide.
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate.
- Melo, M.J., et al. (1994). Photophysical properties and photodegradation mechanism of 2-(2′-furanyl)-1H-benzimidazole (Fuberidazole). Journal of Photochemistry and Photobiology A: Chemistry.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Jadhav, S.B., et al. (2016). Forced Degradation Studies. MedCrave online.
- Lee, H., et al. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. International Microbiology.
- Duffy, J.J., & Ogilby, P.R. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. DTIC.
- Sharma, A., & Sharma, R. (2022). Forced Degradation – A Review. ResearchGate.
- BenchChem. (2025). Stability issues of 2-tert-butyl-1H-benzo[d]imidazole in solution.
- BenchChem. (2025). Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole.
Sources
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- 3. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your reaction conditions for this important benzimidazole derivative.
I. Synthesis Overview: The Phillips-Ladenburg Condensation
The synthesis of this compound is most commonly and efficiently achieved through the Phillips-Ladenburg benzimidazole synthesis. This classic condensation reaction involves the reaction of an o-phenylenediamine with a carboxylic acid, in this case, isobutyric acid, under acidic conditions.[1] The reaction proceeds via acylation of one of the amino groups of the o-phenylenediamine, followed by intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring system.[1]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
A1: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
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Poor Quality of Starting Materials: Impurities in your o-phenylenediamine or isobutyric acid can significantly hinder the reaction.[2] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities and reduced reactivity.[2]
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Solution: Ensure you are using high-purity starting materials. If you suspect the quality of your o-phenylenediamine, consider purifying it by recrystallization before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation of the starting material.[2][3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] This will allow you to determine the optimal reaction time. If the reaction stalls, you may need to increase the reaction time or temperature. A typical reflux temperature is between 100-110 °C for 4-6 hours.[1]
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial for maximizing yield.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction rate and yield.
-
Solution: 4 M hydrochloric acid is a commonly used and effective acid catalyst.[1] While the reaction can be run neat, the use of a solvent can sometimes improve yields. If you are experiencing issues, consider exploring other acidic catalysts or high-boiling point solvents.
-
Formation of Side Products and Impurities
Q2: My final product is contaminated with significant impurities. What are the possible side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge in benzimidazole synthesis. Here are some common culprits and mitigation strategies:
-
Over-oxidation: As mentioned, o-phenylenediamine is prone to oxidation, leading to colored byproducts.[2][3] The benzimidazole product itself can also be over-oxidized to form a benzimidazole N-oxide.[3]
-
Solution: To minimize oxidation, handle o-phenylenediamine carefully and consider running the reaction under an inert atmosphere.[2][3] Avoid overly harsh reaction conditions. If colored impurities are present in the final product, they can often be removed by treating the crude product with activated carbon during recrystallization.[3]
-
-
Formation of 1,2-disubstituted Benzimidazoles: Although less common with carboxylic acids than with aldehydes, it's a potential side reaction.
-
Solution: Controlling the stoichiometry with a slight excess of the o-phenylenediamine can favor the formation of the desired 2-substituted product.[2]
-
-
N-Alkylation: If there are any alkylating agents present, N-alkylation of the benzimidazole ring can occur.[2]
-
Solution: Ensure all reagents and solvents are free from contaminating alkylating agents.
-
Product Purification Challenges
Q3: I am having difficulty purifying my this compound. What are the best practices for purification?
A3: Effective purification is critical for obtaining a high-purity final product. Here are some common purification hurdles and how to overcome them:
-
Similar Polarity of Product and Impurities: This can make separation by column chromatography challenging.[2]
-
Solution: Optimize your eluent system for column chromatography using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your desired product.[6] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. Common solvent systems for benzimidazoles include hexane/ethyl acetate or petroleum ether/ethyl acetate.[1][6]
-
-
Product is Oily or Fails to Crystallize: This can be due to the presence of impurities that inhibit crystal lattice formation or if the compound has a low melting point.[6]
-
Solution: If recrystallization is proving difficult, try scratching the inside of the flask with a glass rod to induce crystallization.[6] Using a seed crystal from a previous successful batch can also be very effective.[6] "Salting out" the product by adding a non-polar solvent like hexane to a solution of the crude product in a more polar solvent like dichloromethane can also promote precipitation.[6] If these methods fail, column chromatography is the recommended alternative.[6]
-
-
Low Recovery After Recrystallization: This can happen if the compound is too soluble in the chosen solvent, too much solvent was used, or the cooling process was too rapid.[6]
-
Solution: Select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature.[6] Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: With optimized conditions, yields for the synthesis of the intermediate, 2-isopropyl-5-nitro-1H-benzo[d]imidazole (a common precursor), are typically in the range of 70-85%.[1] The subsequent reduction to the amine and other derivatives can also proceed with high yields.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]
Q3: What are the key safety precautions I should take?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. o-Phenylenediamine and its derivatives can be toxic and irritants. Hydrochloric acid is corrosive. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before starting your experiment.
Q4: Are there any "green" or more environmentally friendly synthesis methods available?
A4: There is growing interest in developing greener synthetic routes for benzimidazoles.[7][8] Some approaches include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using heterogeneous catalysts that can be easily recovered and reused.[8][9][10]
IV. Experimental Protocols & Data
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value |
| Reactants | o-Phenylenediamine, Isobutyric Acid |
| Molar Ratio | 1.0 eq. o-Phenylenediamine : 1.2 eq. Isobutyric Acid |
| Catalyst | 4 M Hydrochloric Acid |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-6 hours (Monitor by TLC) |
| Typical Yield | 70-85% (for the nitro-intermediate)[1] |
Step-by-Step Synthesis Protocol
This protocol is for the synthesis of a nitro-substituted precursor, which is a common strategy.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.[1]
-
Reagent Addition: Add isobutyric acid (1.2 eq.) to the suspension.[1]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., 10% sodium hydroxide solution) until it is just alkaline.[11]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable one where the product is soluble when hot and insoluble when cold.[6]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and digest for a few minutes.[5][11]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.[5][11]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.[11]
V. Visualizing the Process
Reaction Mechanism
Caption: Phillips-Ladenburg condensation mechanism.
General Experimental Workflow
Caption: Troubleshooting decision tree.
VI. References
-
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem. Available at:
-
Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem. Available at:
-
Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem. Available at:
-
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. ChemicalBook. Available at:
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. National Center for Biotechnology Information. Available at:
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. Available at:
-
Benzimidazole. Organic Syntheses. Available at:
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at:
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available at:
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. National Center for Biotechnology Information. Available at:
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Center for Biotechnology Information. Available at:
-
34 questions with answers in BENZIMIDAZOLES. ResearchGate. Available at:
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at:
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at:
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. University of Nottingham. Available at:
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at:
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at:
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at:
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at:
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at:
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at:
-
2-Isopropyl-1H-imidazole. Chem-Impex. Available at:
-
Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCr Journals. Available at:
-
Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. Google Patents. Available at:
-
MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. Available at:
-
Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem. Available at:
-
Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Available at:
-
Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. PubMed. Available at:
Sources
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- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Synthesis of 2-Isopropyl-1H-benzo[d]imidazole
Introduction: Welcome to the technical support guide for the synthesis of 2-isopropyl-1H-benzo[d]imidazole. This molecule is a crucial scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Phillips-Ladenburg condensation, appears straightforward but is often plagued by specific side reactions and purification challenges that can impact yield and purity.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to troubleshoot these issues effectively. We will move beyond simple protocols to explain the causality behind each step, empowering you to optimize the reaction for your specific laboratory conditions.
Section 1: The Core Synthesis: Mechanism and Standard Protocol
The synthesis of this compound is typically accomplished by the acid-catalyzed condensation of o-phenylenediamine with isobutyric acid.[2][3] The reaction proceeds through the initial acylation of one amino group of the diamine, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazole ring.[1][2]
Visualizing the Primary Reaction Pathway
Caption: The intended reaction pathway for this compound synthesis.
Standard Reaction Protocol Parameters
| Parameter | Recommended Value | Rationale |
| Reactants | o-phenylenediamine (1.0 eq.), Isobutyric acid (1.2-1.5 eq.) | A slight excess of the carboxylic acid ensures complete consumption of the more valuable diamine. |
| Catalyst/Solvent | 4 M Hydrochloric Acid or Polyphosphoric Acid (PPA) | Provides the necessary acidic environment to catalyze both the acylation and dehydration steps.[3][4] |
| Temperature | 100-110 °C (Reflux) | Sufficient thermal energy is required to overcome the activation barrier for cyclization and dehydration. |
| Reaction Time | 4-8 hours | Typically sufficient for completion. Progress should always be monitored by TLC.[1] |
| Workup | Neutralization (e.g., NaHCO₃, NaOH), Extraction | Neutralization precipitates the product from the acidic solution, followed by extraction into an organic solvent. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Visualizing Potential Side Reactions
Caption: Common side reactions and byproducts in the synthesis.
Q1: My reaction has a very low yield, and TLC shows a significant amount of starting material.
A1: This points to an incomplete reaction, which can be caused by several factors.
-
Causality: The condensation reaction has a significant activation energy. Insufficient heat, inadequate reaction time, or a deactivated catalyst can prevent the reaction from reaching completion.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is genuinely refluxing at the target temperature (100-110 °C). Use a calibrated thermometer in the heating mantle or oil bath.
-
Extend Reaction Time: Continue refluxing for an additional 2-4 hours, taking TLC samples every hour to monitor the disappearance of the o-phenylenediamine spot.
-
Check Acid Concentration: The acid catalyst can degrade or be consumed by side reactions. Ensure you are using a sufficiently concentrated acid (e.g., 4 M HCl). If using PPA, ensure it is fresh, as it can absorb atmospheric moisture and lose its efficacy.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine can inhibit the reaction. Consider purifying it by recrystallization or sublimation before use if its quality is suspect.
-
Q2: The crude product is a dark brown or black tar-like substance. How can I fix this?
A2: This is a classic sign of oxidation of the o-phenylenediamine starting material. [5]
-
Causality: Aromatic diamines are electron-rich and highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal impurities. This forms intensely colored polymeric impurities that contaminate the final product.[5]
-
Troubleshooting & Prevention:
-
Prevention is Key: If possible, degas the reaction solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Purification - Charcoal Treatment: During the workup or recrystallization, add a small amount (1-3% w/w) of activated charcoal to the hot solution of your dissolved product.[5] Reflux for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Be aware that excessive charcoal can reduce your yield by adsorbing the product.
-
Reducing Rinse: In some cases, washing the crude organic extract with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) can help reduce some of the oxidized species before crystallization.
-
Q3: My final product's TLC shows three spots: one for the product, a baseline spot, and one between the product and starting material.
A3: This profile suggests the presence of the desired product, unreacted starting material, and the acyclic N-acylated intermediate.
-
Causality: This is another manifestation of an incomplete reaction. The intermediate spot, N-(2-aminophenyl)isobutyramide, is more polar than the final product due to the free amine but less polar than the highly polar o-phenylenediamine. The baseline spot is likely the protonated diamine salt that did not react.
-
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting 2-isopropyl-1H-benzo[d]imidazole purification
Technical Support Center: 2-isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The following question-and-answer section addresses common issues, explains the underlying chemical principles, and provides detailed, field-proven protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue or a discolored solid. What causes this and how can I fix it?
A1: Root Cause Analysis & Remediation
Discoloration in benzimidazole synthesis is a frequent issue, often stemming from the oxidation of the o-phenylenediamine starting material or the product itself under reaction conditions.[1] These colored byproducts are typically highly polar and can interfere with crystallization.
Recommended Actions:
The most effective method for removing baseline color is treatment with activated charcoal during recrystallization. Charcoal possesses a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller target molecule.[2]
Protocol 1: Decolorization using Activated Charcoal during Recrystallization
-
Solvent Selection: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent. Ethanol, or a mixture of ethanol and water, is often a good starting point.[2][3]
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This is a critical safety step to prevent violent boiling when the charcoal is added.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the solution.[2]
-
Heating: Gently reheat the mixture to reflux and maintain for 5-10 minutes with swirling to ensure maximal adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper or a pad of Celite® to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.[4]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature to form pure crystals. Cooling can be completed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.
Q2: My TLC analysis shows multiple spots after the initial reaction workup. How do I identify and remove these impurities?
A2: Impurity Profiling and Chromatographic Separation
A multi-spot TLC plate indicates the presence of unreacted starting materials, intermediates, or side-products. In a typical Phillips-Ladenburg synthesis from o-phenylenediamine and isobutyric acid, common impurities include residual o-phenylenediamine and N-acylated intermediates that failed to cyclize.[5][6] Given their different polarities, column chromatography is the most robust method for separation.[7][8]
Table 1: Typical TLC Conditions & Impurity Identification
| Compound/Impurity Type | Expected Relative Rf (EtOAc/Hexane System) | Notes |
| o-Phenylenediamine (Starting Material) | Lower Rf | More polar due to two primary amine groups. Stains readily with permanganate or p-anisaldehyde.[8] |
| This compound | Intermediate Rf | The target compound. UV active. |
| N-acylated intermediate | Variable Rf | Polarity depends on whether one or both amines are acylated. |
| Non-polar byproducts | Higher Rf | Elutes first from the column. |
Protocol 2: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[7]
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol, DCM). Add a small portion of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[7] This technique often results in sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial mobile phase and carefully pipette it onto the top of the silica bed.
-
-
Elution: Begin elution with a low-polarity mobile phase, such as 10-15% Ethyl Acetate in Hexane.[2][9] Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by your product, and finally the more polar starting materials.
-
Fraction Collection & Analysis: Collect the eluent in fractions and analyze each by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Q3: How do I select the best purification strategy: Recrystallization or Column Chromatography?
A3: A Strategic Decision
The choice between these two fundamental techniques depends on the impurity profile, the scale of your experiment, and the final purity required. Recrystallization is excellent for removing small amounts of impurities from a large amount of a solid product, while chromatography is superior for separating complex mixtures or purifying oils.
Workflow 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Q4: My purified product is isolated. How do I confirm its identity and purity?
A4: Analytical Validation
Final confirmation of purity and identity is essential. This is achieved by comparing the analytical data of your sample against reference values. The primary methods are melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Analytical Data for Pure this compound
| Analysis Method | Expected Result | Significance |
| Melting Point | A sharp melting point range (e.g., 1-2 °C) consistent with literature values. | Impurities typically depress and broaden the melting point range. A sharp melting point is a strong indicator of high purity.[4] |
| ¹H NMR (400 MHz, DMSO-d₆) | ~12.2 ppm (s, 1H): Imidazole N-H~7.5 ppm (m, 2H): Aromatic C-H~7.1 ppm (m, 2H): Aromatic C-H~3.2 ppm (sept, 1H): Isopropyl C-H~1.3 ppm (d, 6H): Isopropyl C-H₃(Predicted values based on similar structures)[10] | Confirms the molecular structure. The integration of peaks should correspond to the number of protons. Absence of impurity peaks is key. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~159 ppm: C2 (imidazole)~140 ppm (approx.): Aromatic quaternary carbons~121 ppm (approx.): Aromatic C-H carbons~115 ppm (approx.): Aromatic C-H carbons~27 ppm: Isopropyl C-H~22 ppm: Isopropyl C-H₃(Predicted values)[10] | Confirms the carbon skeleton of the molecule. A clean spectrum with the correct number of signals indicates high purity. |
Workflow 2: General Purification & Validation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-isopropyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 2-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important synthetic process. Our goal is to equip you with the necessary knowledge to confidently and efficiently produce this compound in your laboratory.
Introduction to the Synthesis
The most common and reliable method for synthesizing this compound is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, isobutyric acid, typically under acidic conditions and with heating. The general reaction scheme is as follows:
While the synthesis appears straightforward, challenges can arise, particularly during scale-up. This guide will address these potential issues in a question-and-answer format to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers may have when undertaking the synthesis of this compound.
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis is typically carried out by reacting o-phenylenediamine with isobutyric acid in the presence of a strong acid catalyst, such as 4M hydrochloric acid. The reaction mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled and neutralized with a base, followed by extraction and purification of the product. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, o-phenylenediamine, and the product, this compound, will have different Rf values, allowing for clear visualization of the reaction's progression. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately identify the disappearance of the starting material.
Q3: What are the expected yield and purity of the crude product?
A3: The yield of the crude product can vary depending on the reaction scale and conditions but is generally in the range of 70-85%.[1] The purity of the crude product can be affected by the presence of unreacted starting materials or side products. Purification is almost always necessary to obtain a high-purity final product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, 4M hydrochloric acid is corrosive and should be handled with care in a fume hood. o-Phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated area.
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis, workup, and purification of this compound.
Reaction Stage
Q5: My reaction is not going to completion, or the reaction rate is very slow. What could be the issue?
A5: Several factors could contribute to a slow or incomplete reaction:
-
Insufficient Acid Catalyst: The Phillips-Ladenburg condensation is acid-catalyzed. Ensure that a sufficient amount of a strong acid, like 4M HCl, is used. The acid protonates the carbonyl group of isobutyric acid, making it more electrophilic and facilitating the nucleophilic attack by the o-phenylenediamine.
-
Inadequate Temperature: The reaction typically requires heating to reflux (around 100-110 °C) to proceed at a reasonable rate.[1] Ensure that the reaction mixture is being heated effectively and that the reflux is maintained.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or isobutyric acid can interfere with the reaction. Use of high-purity starting materials is recommended.
-
Water Content: While the reaction produces water as a byproduct, starting with excessively wet reagents or solvents can dilute the acid catalyst and hinder the reaction.
Troubleshooting Steps:
-
Verify the concentration and volume of the acid catalyst.
-
Increase the reaction temperature to ensure a steady reflux.
-
Check the purity of your starting materials by an appropriate analytical method (e.g., NMR or melting point).
-
If the issue persists, consider extending the reaction time and continue monitoring by TLC.
Q6: I am observing the formation of a significant amount of side products. What are the likely side reactions?
A6: While the Phillips-Ladenburg condensation is generally robust, side reactions can occur, especially during scale-up:
-
Diacylation: Reaction of both amino groups of the o-phenylenediamine with isobutyric acid can lead to the formation of a diacylated intermediate which may not efficiently cyclize.
-
Polymerization: o-Phenylenediamine can be susceptible to oxidative polymerization, especially if the reaction is exposed to air for extended periods at high temperatures. This often results in the formation of dark, tarry substances.
-
Decarboxylation of Isobutyric Acid: Although less common under these conditions, at very high temperatures, isobutyric acid could potentially undergo decarboxylation.
Troubleshooting Steps:
-
Maintain a slight excess of isobutyric acid (e.g., 1.2 equivalents) to favor the desired reaction pathway.[1]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Avoid excessive heating beyond the recommended reflux temperature.
Workup and Purification Stage
Q7: During neutralization, my product is precipitating as an oil or a sticky solid. How can I handle this?
A7: Oiling out during neutralization can be a common issue, especially with larger scale reactions. This is often due to a combination of factors including the product's melting point and its solubility in the reaction mixture.
Troubleshooting Steps:
-
Slow Addition of Base: Add the neutralizing base (e.g., saturated sodium bicarbonate solution) slowly and with vigorous stirring to control the rate of precipitation.
-
Temperature Control: Cooling the reaction mixture in an ice bath during neutralization can sometimes promote the formation of a solid precipitate rather than an oil.
-
Solvent Addition: If the product oils out, you can try to dissolve it by adding a suitable organic solvent (e.g., ethyl acetate) before completing the neutralization. This will keep the product in the organic phase during the subsequent extraction.
Q8: My crude product is highly colored (dark brown or black). How can I decolorize it?
A8: The dark color is likely due to the formation of polymeric or oxidized byproducts.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Use charcoal sparingly (1-5% by weight of the crude product) as it can also adsorb your desired product, leading to a lower yield.
-
Column Chromatography: If charcoal treatment is not effective, column chromatography on silica gel is a highly effective method for removing colored impurities.
Q9: What is the best way to purify the final product?
A9: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most common and efficient method for purifying solid organic compounds on a larger scale. A good solvent system for recrystallization is typically a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures. For this compound, an ethanol/water mixture is often a good starting point.
-
Column Chromatography: For smaller scale reactions or when impurities are difficult to remove by recrystallization, column chromatography on silica gel is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Q10: I am having difficulty getting my product to crystallize during recrystallization. What can I do?
A10: Failure to crystallize can be due to several reasons, including the presence of impurities that inhibit crystal formation or supersaturation of the solution.
Troubleshooting Steps:
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Adjustment: If the solution is too concentrated, the product may be too soluble to crystallize. If it is too dilute, it may not reach saturation. Try adding a small amount of the non-solvent (e.g., water in an ethanol/water system) to induce precipitation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a substituted benzimidazole and is suitable for a laboratory scale-up.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 1.2 |
| 4 M Hydrochloric Acid | HCl | 36.46 | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Brine | NaCl/H₂O | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Add isobutyric acid (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of aqueous layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of the Phillips-Ladenburg condensation for this compound synthesis.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (4H) as multiplets in the range of δ 7.1-7.6 ppm. A septet for the isopropyl C-H proton around δ 3.2 ppm. A doublet for the isopropyl C-H₃ protons (6H) around δ 1.4 ppm. A broad singlet for the N-H proton, typically downfield. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-145 ppm. The C2 carbon of the benzimidazole ring around δ 160 ppm. The isopropyl C-H carbon around δ 28 ppm. The isopropyl C-H₃ carbons around δ 22 ppm. |
| Mass Spec | The molecular ion peak [M+H]⁺ at m/z = 161.11. |
| Melting Point | The reported melting point is in the range of 237-238 °C. |
References
- Phillips, M. A. The Formation of 2-Substituted Benzimidazoles. J. Chem. Soc.1928, 2393-2399.
- Ladenburg, A. Ueber eine neue Synthese der Basen der Pikrolinreihe. Ber. Dtsch. Chem. Ges.1875, 8, 677-678.
- Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951, 48 (3), 397–541.
- MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. [Link]
- 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. PubChem. [Link]
- c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]
Sources
stability of 2-isopropyl-1H-benzo[d]imidazole under different pH
Welcome to the technical support center for 2-isopropyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will cover the critical aspects of its stability under various pH conditions, offering practical solutions to common experimental challenges.
Introduction
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds widely used as a scaffold in pharmaceutical development.[1] Understanding the chemical stability of this molecule, particularly its response to changes in pH, is fundamental for developing robust formulations, designing accurate bioassays, and ensuring the integrity of analytical measurements. The benzimidazole ring contains both a weakly acidic proton on one nitrogen and a weakly basic nitrogen, making its properties highly dependent on the pH of the surrounding medium.[2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What is the expected solubility of this compound at different pH values?
A1: Due to the basic nitrogen atom in the imidazole ring, this compound is expected to be soluble in dilute aqueous acids.[4] The parent benzimidazole has a pKa of approximately 5.4-5.6 for its conjugate acid.[5] Below this pH, the molecule will be protonated, forming a more water-soluble cation.[6] Conversely, the N-H proton is acidic (pKa around 12.8 for the parent), allowing the compound to dissolve in strongly alkaline aqueous solutions through deprotonation.[1] Its solubility in neutral water is expected to be low.
Q2: What are the primary degradation pathways I should be concerned about for benzimidazoles?
A2: For the benzimidazole class of compounds, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.[7]
-
Hydrolysis: While the core benzimidazole ring is relatively stable against hydrolysis, functional groups attached to it may be susceptible.[8]
-
Oxidation: The imidazole ring can be vulnerable to oxidative cleavage.[7]
-
Photodegradation: Many benzimidazole derivatives are known to be sensitive to light, which can lead to the formation of various photoproducts.[8] It is recommended to handle solutions of this compound in a dark environment where possible.[7]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For short-term use, solutions can be stored at 4°C in the dark. For long-term storage, it is advisable to store solutions at -20°C or -80°C to minimize degradation.[3] Given the potential for pH-mediated degradation, it is critical to ensure the pH of the buffered solution is one where the compound is stable.
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating any degradation products.[7] For definitive identification and structural characterization of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the recommended approach.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing the probable cause and a step-by-step solution.
Issue 1: Inconsistent results in cell-based assays performed at different times.
-
Probable Cause: The compound may be degrading in your cell culture medium over the course of the experiment. The pH of cell culture medium is typically around 7.4, but cellular metabolism can cause local pH changes. Over time, the compound's concentration could be decreasing, leading to variable results.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Prepare your compound in the cell culture medium you are using.
-
Incubate the medium under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound in each aliquot using a validated HPLC method.
-
Solution: If significant degradation is observed, consider preparing fresh solutions for longer experiments or adding the compound at multiple time points to maintain its concentration.
-
Issue 2: The measured concentration of my stock solution is decreasing over time, but I don't see any new peaks in my chromatogram.
-
Probable Cause: This is often a mass balance issue and can have several causes:[7]
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by a UV detector.
-
Precipitation: The compound may be precipitating out of the solution, especially if the solvent is not optimal or if the concentration is near its solubility limit.
-
Adsorption: The compound might be adsorbing to the surface of the storage container (e.g., glass or plastic vials).[7]
-
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your stock solution for any solid particles or cloudiness.
-
Use a Different Detection Method: Analyze your samples using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if available.
-
Analyze at a Lower Wavelength: Try analyzing your samples at a lower UV wavelength (e.g., 210 nm) where more organic molecules absorb.[7]
-
Change Storage Container: Consider using silanized glass vials or polypropylene tubes to minimize adsorption.[7]
-
Issue 3: I am observing multiple unknown peaks in my chromatogram after dissolving the compound in an acidic buffer.
-
Probable Cause: While benzimidazoles are generally more soluble in acidic conditions, low pH can accelerate the hydrolysis of certain functional groups if present, or potentially catalyze other degradation pathways.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: This is a critical step to understand the compound's stability.[9] By intentionally degrading the compound under controlled acidic, basic, oxidative, thermal, and photolytic stress, you can identify the degradation products that are likely to form.[10]
-
Use LC-MS Analysis: Analyze the stressed samples using LC-MS to get the mass of the unknown peaks. This information is invaluable for proposing the structures of the degradation products.[7]
-
Data Summary: pH and Stability
| pH Range | Condition | Expected Stability | Predominant Species | Primary Concerns |
| < 4 | Acidic | Generally Stable | Protonated Cation | Potential for acid-catalyzed hydrolysis if susceptible groups are present. |
| 4 - 8 | Near Neutral | Generally Stable | Neutral Molecule | Photodegradation, potential for slow oxidation. |
| > 9 | Basic | Potentially Unstable | Deprotonated Anion | Base-catalyzed hydrolysis or other rearrangements. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[10][11]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[7]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[7]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[7]
-
-
Thermal Degradation:
-
Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
Analyze samples at different time points.[7]
-
-
Photostability:
-
Expose a solution of the compound to light according to ICH Q1B guidelines.
-
Keep a control sample of the solution wrapped in aluminum foil to protect it from light.
-
Analyze both samples at various time points.[7]
-
-
Analysis:
-
Analyze all samples by a suitable HPLC-UV method. A starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If unknown peaks are observed, proceed with LC-MS analysis for identification.
-
Visualizations
pH-Dependent Equilibria of this compound
The following diagram illustrates the protonation and deprotonation of the benzimidazole ring system as a function of pH. Understanding which form of the molecule is present is key to predicting its behavior in different environments.
Caption: pH-dependent equilibrium states of this compound.
Experimental Workflow for a Forced Degradation Study
This workflow provides a systematic approach to investigating the stability of this compound.
Caption: Workflow for a forced degradation (stress testing) study.
References
- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- De Luca, M., Ioele, G., Spatari, C., et al. (2001). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 49(9), 1153-1157.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Al-Omair, M. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4983.
- Csonka, G., Sentürk, S., & Toth, T. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(5), 654-666.
- ResearchGate. (n.d.). Ionization of benzimidazole in acidic medium. [Diagram].
- National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database.
- Walczak, M., & Boitrel, B. (2022).
- Joshi, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
- Alsante, K. M., Ando, A., Brown, R., et al. (2007). Forced Degradation – A Review. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals (pp. 59-169). Academic Press.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- Wikipedia. (n.d.). Benzimidazole.
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-isopropyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substitution at the 2-position of the benzimidazole ring critically influences its interaction with biological targets.[3] For 2-isopropyl-1H-benzo[d]imidazole, a seemingly simple molecule, the precise arrangement of its atoms is what defines its efficacy, safety, and patentability.
In drug development, "knowing your molecule" is not a suggestion but a regulatory and scientific necessity. An unverified or incorrectly characterized structure can lead to failed clinical trials, unforeseen toxicity, and wasted resources. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the structure of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, offering a self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Gauntlet: An Integrated Workflow for Structural Validation
The validation of a newly synthesized compound is not a single experiment but a logical, multi-step process. Each technique provides a unique piece of the structural puzzle. The workflow is designed to be sequential, with each step confirming and building upon the last, culminating in an unambiguous structural assignment.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-isopropyl-1H-benzo[d]imidazole and Other Benzimidazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antifungal, anticancer, and antiviral properties.[1][2][3] This guide provides a comparative analysis of 2-isopropyl-1H-benzo[d]imidazole against other notable benzimidazole derivatives, offering insights into its relative performance, synthesis, and biological potential, supported by experimental data and established protocols.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole rings.[2] Its structural similarity to naturally occurring nucleotides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] The versatility of the benzimidazole ring, particularly at the 2-position, allows for the introduction of various substituents, which can significantly modulate its biological profile.[1]
Profiling this compound
The introduction of an isopropyl group at the 2-position of the benzimidazole ring results in this compound. This seemingly simple alkyl substitution can have a profound impact on the molecule's physicochemical properties and biological activity. Research suggests that the size and nature of the substituent at this position are critical for target engagement and overall efficacy. For instance, in the context of PqsR inhibitors for Pseudomonas aeruginosa, the isopropyl substituent was found to be optimal for biological activity, with smaller or larger groups leading to a decrease in potency.[4]
Key Characteristics:
-
Structure: A benzimidazole core with an isopropyl group at the C2 position.
-
Potential Applications: Research points towards its potential in areas such as antibacterial and anticancer therapies.[4][5]
Comparative Analysis: Performance Against Other Derivatives
To understand the unique position of this compound, it is essential to compare it with other well-established and structurally related benzimidazole derivatives.
Comparison with Other 2-Alkyl/Aryl Substituted Benzimidazoles
The nature of the substituent at the 2-position is a key determinant of a benzimidazole derivative's activity.
| Derivative Class | Key Features & Known Activities | Comparative Insights |
| 2-Aryl Benzimidazoles | Often exhibit potent anticancer and antimicrobial activities. The aryl group can participate in π-π stacking and hydrophobic interactions within biological targets.[6][7] | While aryl derivatives can offer strong binding, 2-alkyl derivatives like the isopropyl variant may provide better solubility and different steric interactions, potentially leading to altered target specificity or improved pharmacokinetic profiles. |
| Other 2-Alkyl Benzimidazoles | The length and branching of the alkyl chain influence lipophilicity and steric hindrance, which in turn affect cell permeability and target binding. | The isopropyl group offers a balance of moderate lipophilicity and specific steric bulk that has been shown to be optimal in certain contexts, such as PqsR inhibition.[4] |
Comparison with Clinically Relevant Benzimidazoles
A comparison with established drugs highlights the therapeutic landscape and potential niches for new derivatives.
| Drug | Primary Use | Mechanism of Action (Simplified) | Point of Comparison with this compound |
| Albendazole [8] | Anthelmintic (anti-parasitic worm)[8] | Binds to β-tubulin, inhibiting microtubule polymerization in parasites.[8] | While both are benzimidazoles, their substituents and resulting mechanisms differ significantly. Albendazole's activity is highly specific to parasitic tubulin. This compound is being investigated for different therapeutic areas like bacterial infections and cancer.[4][5] Albendazole has been shown to be a strong generator of reactive oxygen and nitrogen species.[9] |
| Omeprazole [10] | Proton Pump Inhibitor (reduces stomach acid)[10] | Irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells.[10] | This highlights the scaffold's versatility. Omeprazole's complex sulfinylmethylpyridine substituent at the 2-position is tailored for its specific target, the proton pump, a different mechanism of action than what is typically explored for simple 2-alkyl derivatives. |
| Thiabendazole [11] | Anthelmintic and Fungicide[11][12] | Similar to albendazole, it affects the microtubule assembly in parasites.[11] | Thiabendazole was one of the first broad-spectrum benzimidazole anthelmintics.[11][12] Comparative studies with newer derivatives like this compound could reveal novel antimicrobial spectra. |
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[13][14][15]
Protocol: Phillips-Ladenburg Condensation
This protocol describes the synthesis of a related compound, 2-isopropyl-5-nitro-1H-benzo[d]imidazole, which can be subsequently reduced to the amine. A similar principle applies for the synthesis of the parent this compound using o-phenylenediamine.[16]
Step 1: Condensation
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol.[14]
-
Add isobutyraldehyde (1.1 equivalents).
-
Add a catalyst, such as ammonium acetate or magnesium oxide-decorated dendritic fibrous nanosilicates (MgO@DFNS), to facilitate the reaction.[13][14]
-
Reflux the mixture for the time specified in the chosen literature method (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[17]
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing
The Broth Microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18]
Protocol: Broth Microdilution Assay for MIC Determination [11][18][19]
-
Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final DMSO concentration in the test wells should not exceed 1% to prevent solvent toxicity to the microbes.[18]
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells of a 96-well microtiter plate.[18][19]
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve the desired final concentration (e.g., 5 x 10^5 CFU/mL).[19]
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This step also dilutes the compound to its final test concentration.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[11]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[18]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound represents an intriguing lead structure within the vast family of benzimidazole derivatives. While established drugs like albendazole and omeprazole demonstrate the therapeutic heights this scaffold can achieve, the specific substitution at the 2-position with an isopropyl group offers a unique combination of steric and electronic properties.[4] Preliminary research suggests its potential in antimicrobial and anticancer applications, warranting further investigation.[4][20][21][22]
Future research should focus on direct, head-to-head comparative studies of this compound against other 2-alkyl and 2-aryl derivatives in various biological assays. Elucidating its precise mechanism of action and evaluating its pharmacokinetic and safety profiles will be crucial steps in determining its potential for clinical development. The versatility of the benzimidazole core ensures that even subtle modifications, such as the introduction of an isopropyl group, can lead to the discovery of novel therapeutic agents.[1]
References
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds.
- Heravi, M. M., et al. (2008). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 38(7).
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- New Journal of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex.
- ResearchGate. (2025). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Taylor & Francis Online. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles.
- PubMed. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-7.
- ResearchGate. (2007). (PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
- ACS Publications. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
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Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of 2-Isopropyl-1H-benzo[d]imidazole Analogs
The benzimidazole core, a bicyclic aromatic scaffold formed by the fusion of a benzene and an imidazole ring, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged structure" in drug discovery.[2] This versatile core is found in numerous FDA-approved drugs and serves as a template for developing agents with a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][3]
The biological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[4] The C2 position is particularly critical for modulating activity. This guide focuses on analogs featuring an isopropyl group at the C2 position, a substitution that imparts specific lipophilic and steric characteristics. We will objectively compare the biological activities of various this compound analogs, supported by experimental data, to provide a clear understanding of their structure-activity relationships (SAR) and therapeutic potential for researchers and drug development professionals.
Synthetic Strategy: The Phillips-Ladenburg Condensation
A robust and widely adopted method for synthesizing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, followed by dehydration to form the aromatic imidazole ring.[5]
General Experimental Protocol: Synthesis of this compound
This protocol describes the foundational synthesis of the parent compound, which can be adapted for various substituted analogs by using appropriately substituted o-phenylenediamines or by performing subsequent modifications.
Step 1: Condensation to form the Benzimidazole Core
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent like ethanol or a mixture of polyphosphoric acid (PPA) and phosphoric acid.[2]
-
Addition of Carboxylic Acid: Add isobutyric acid (1.1 equivalents) to the solution. If using PPA, the acid mixture also serves as the catalyst. If using an alcohol solvent, an acid catalyst such as 4N HCl is typically required.[5]
-
Reaction: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Comparative Biological Activity
The introduction of the 2-isopropyl group serves as a foundational element, with further substitutions on the benzimidazole ring system dictating the specific type and potency of the biological activity.
Anticancer Activity
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes like topoisomerase and protein kinases, or by binding to the minor groove of DNA.[3][6] The substitution pattern on the benzimidazole ring is crucial for this activity.
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., -NO2, -CF3, halogens) on the phenyl ring of the benzimidazole scaffold often leads to increased anticancer activity.[3][7]
-
N1-Substitution: Alkylation or arylation at the N1 position can significantly modulate potency, often enhancing cell permeability and interaction with target proteins.
-
C5/C6-Substitution: Substitutions at the C5 and C6 positions of the benzene ring can influence binding affinity and selectivity for specific cancer cell lines.
Comparative Data:
While direct data for 2-isopropyl analogs is sparse in the provided results, we can infer their potential by comparing related 2-substituted benzimidazoles. The data below showcases how different substitutions on the benzimidazole scaffold impact anticancer potency.
| Compound ID | 2-Position Substituent | Other Key Substituents | Cancer Cell Line | Activity Metric (GI50/IC50) | Reference |
| 3e | -(C=O)CH3 (on N1-ethyl) | 5-nitro, 6-bromo | HOP-92 (Lung) | GI50: 0.19 µM | [6] |
| 12b | Phenyl-(piperazine-alkyl) | Phenyl: 4-CF3 | Various | GI50: 0.16 - 3.6 µM | [3] |
| 6c | -(CH2)NH-Benzohydrazide | Benzohydrazide: 3-Br | HCT-116, HepG2, MCF-7 | IC50: 7.82 - 10.21 µM | [8] |
| H-11 | 2,4-diarylaminopyrimidine | Multiple | Karpas299 (ALK+) | IC50: 0.016 µM | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole analogs (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.
Diagram: Hypothetical Kinase Inhibition Pathway
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A Researcher's Guide to Characterizing the Cross-Reactivity of 2-isopropyl-1H-benzo[d]imidazole
While public domain data on the specific cross-reactivity profile of 2-isopropyl-1H-benzo[d]imidazole is limited, its core benzimidazole structure is a common scaffold in many kinase inhibitors.[1][3] This association suggests a potential for interactions with the human kinome, making a thorough selectivity assessment essential. This guide will not only propose a tiered experimental strategy to build a comprehensive cross-reactivity profile but will also compare its hypothetical results against well-characterized, promiscuous, and selective kinase inhibitors to provide context for data interpretation.
The Imperative of Selectivity Profiling
The therapeutic efficacy and safety of a compound are directly linked to its selectivity. Off-target binding can result in a range of undesirable outcomes, from confounding experimental data to causing significant adverse drug reactions in a clinical setting.[4][5] Early-stage in vitro safety and pharmacology profiling is a critical step in the drug discovery pipeline to de-risk promising compounds.[4][5][6] By identifying potential liabilities early, researchers can make informed decisions, refine structure-activity relationships (SAR), and ultimately select candidates with a higher probability of success.
This guide outlines a logical, tiered approach to defining the selectivity of this compound.
Tier 1: Broad Kinome Profiling
Given the prevalence of the benzimidazole scaffold in kinase inhibitors, the initial and most critical step is to assess the compound's activity across a broad panel of human kinases.[1][3] This provides a wide-angle view of its selectivity and identifies primary targets and potent off-targets.
Experimental Protocol: Kinase Selectivity Profiling (e.g., KINOMEscan™)
This assay quantifies the binding interactions between a test compound and a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand is measured in the presence of the test compound. A reduced amount of captured kinase indicates that the test compound is competing for the binding site.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 human kinases.
-
Binding Measurement: The amount of each kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower percentage indicates stronger binding. A common threshold for significant interaction is a %Ctrl value of <10% or <35%.
-
Follow-up Dose-Response: For kinases showing significant binding, a secondary screen is performed with a range of compound concentrations to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Hypothetical Data & Comparison
To illustrate the expected output, the table below presents hypothetical kinome profiling results for this compound, compared with the known profiles of the notoriously promiscuous inhibitor Staurosporine and the more targeted therapy, Dasatinib.
| Kinase Target | This compound (Hypothetical Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) |
| Primary Target(s) | |||
| AURKB | 50 | 6.3 | 0.8 |
| Key Off-Targets | |||
| ABL1 | >10,000 | 2.5 | 0.2 |
| SRC | 850 | 0.7 | 0.3 |
| LCK | 1,200 | 0.2 | 0.2 |
| FLT3 | 450 | 20 | 25 |
| CDK2 | 2,500 | 3 | >10,000 |
| p38α (MAPK14) | >10,000 | 14 | 30 |
| VEGFR2 (KDR) | 980 | 16 | 8 |
Data for Staurosporine and Dasatinib are representative values from public sources.[7][8][9]
Interpretation: In this hypothetical scenario, this compound demonstrates primary activity against Aurora B kinase (AURKB). However, it also shows moderate off-target activity against FLT3 and VEGFR2, and weaker interactions with SRC and LCK. Compared to the pan-kinase inhibitor Staurosporine, it is significantly more selective.[5][7] It also shows a different selectivity profile from Dasatinib, which potently inhibits the ABL and SRC family kinases.[8][9]
Tier 2: Profiling Against Other Major Target Classes
While kinase activity is a strong starting point, many small molecules can interact with other protein families. A broader secondary pharmacology screen is essential to identify other potential off-target liabilities.[4][5][6] This typically includes G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to a specific receptor.[10][11]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of the test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the test compound concentration. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).
Hypothetical Data & Comparison
| Target | This compound (Hypothetical % Inhibition @ 10 µM) | Olanzapine (% Inhibition @ 10 µM) |
| 5-HT2A Receptor | 65% | 98% |
| Dopamine D2 Receptor | 15% | 95% |
| Muscarinic M1 Receptor | 8% | 92% |
| Adrenergic α1 Receptor | 22% | 97% |
| Histamine H1 Receptor | 45% | 100% |
Data for Olanzapine is representative of its known broad receptor binding profile.
Interpretation: This hypothetical data suggests that this compound has some moderate activity at the 5-HT2A and Histamine H1 receptors at high concentrations, but is significantly cleaner than a promiscuous compound like Olanzapine. This information is crucial for predicting potential central nervous system or allergic-type side effects.
Tier 3: Cellular Target Engagement Validation
Biochemical and binding assays are powerful but performed in artificial systems. It is crucial to confirm that the compound engages its putative targets in a more physiologically relevant cellular environment. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in intact cells or cell lysates.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[12]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound at a desired concentration (e.g., 10 µM).
-
Heating: Heat aliquots of the treated cell suspension across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., AURKB) remaining in the soluble fraction using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of this "melting curve" to higher temperatures in the presence of the compound indicates target engagement.
Hypothetical Data & Comparison
A successful CETSA experiment would show a rightward shift in the melting curve for AURKB in cells treated with this compound compared to vehicle-treated cells, confirming that the compound binds to and stabilizes AURKB in a cellular context. A similar experiment for a non-target identified in the kinome screen (e.g., p38α) should show no significant shift.
Visualizing the Workflow
To provide a clear overview of the proposed experimental plan, the following diagrams illustrate the workflows for the key assays.
Caption: Tier 1 workflow for broad kinome selectivity profiling.
Caption: Tier 2 workflow for a competitive radioligand binding assay.
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A Researcher's Guide to Comparing the Bioactivity of 2-isopropyl-1H-benzo[d]imidazole Enantiomers
Introduction: The Significance of Chirality in Benzimidazole Bioactivity
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse activities, including antifungal, anticancer, and antiparasitic effects.[1][2] Molecules like thiabendazole and nocodazole are classic examples of this scaffold's success.[2] A critical, yet often underexplored, aspect of drug design for many benzimidazole derivatives is stereochemistry. The introduction of a chiral center, as is the case with 2-isopropyl-1H-benzo[d]imidazole, results in the existence of two non-superimposable mirror images known as enantiomers: (R)- and (S)-2-isopropyl-1H-benzo[d]imidazole.
Biological systems, being inherently chiral, often interact differently with each enantiomer. Enzymes, receptors, and other biological targets are composed of chiral building blocks (L-amino acids, D-sugars) that create specific three-dimensional binding sites. This specificity can lead to significant differences in the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological activity, toxicity) of enantiomers.[3] One enantiomer may exhibit potent therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3]
Therefore, a comparative analysis of the bioactivity of individual enantiomers is not merely an academic exercise; it is a crucial step in drug discovery and development. It allows for the identification of the more potent and safer stereoisomer, potentially leading to drugs with improved therapeutic indices. This guide provides a comprehensive framework for researchers to synthesize, separate, and compare the bioactivities of the enantiomers of this compound, focusing on two key areas: antifungal and anticancer activity. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the underlying biological mechanisms.
Part 1: Synthesis and Chiral Separation Workflow
The first essential step is to obtain the individual enantiomers in high purity. This is typically achieved by first synthesizing the racemic mixture and then resolving it using chiral chromatography.
Diagram: Overall Experimental Workflow
Caption: Overall workflow from synthesis to comparative bioactivity analysis.
Protocol 1: Synthesis of Racemic this compound
This protocol adapts the Phillips-Ladenburg condensation, a robust method for constructing the benzimidazole core.[4]
Rationale: This acid-catalyzed condensation reaction between an o-phenylenediamine and a carboxylic acid is a high-yielding and straightforward method for creating 2-substituted benzimidazoles.[4]
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 1,2-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
-
Reagent Addition: Add isobutyric acid (1.2 eq.) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel.
Protocol 2: Chiral Separation of Enantiomers by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers analytically and preparatively.[5] Polysaccharide-based CSPs, such as those coated on a silica support (e.g., Chiralpak®), are broadly effective for a wide range of compounds, including benzimidazole derivatives.[6][7]
Methodology:
-
System: A preparative or semi-preparative HPLC system.
-
Column: Chiralpak AD or a similar amylose-based CSP.[6]
-
Mobile Phase: A non-polar mobile phase, such as n-hexane/2-propanol (isopropanol), is a common starting point for normal-phase chiral separations. A typical starting gradient might be 90:10 (v/v).[6]
-
Injection: Dissolve the racemic this compound in the mobile phase and inject it onto the column.
-
Detection: Use a UV detector set to the λmax of the compound.
-
Fraction Collection: Collect the two separated enantiomeric peaks in distinct fractions.
-
Purity Check: Re-inject small aliquots of each collected fraction onto the same column under analytical conditions (lower flow rate and concentration) to confirm enantiomeric purity (>99% ee).
Part 2: Comparative Bioactivity Assessment: Antifungal Activity
Benzimidazole fungicides primarily act by disrupting microtubule assembly, a critical process for fungal cell division and growth.[8][9] This is achieved by binding to the β-tubulin protein, preventing its polymerization into microtubules.[10][11]
Diagram: Mechanism of Benzimidazole Antifungal Action
Caption: Benzimidazoles inhibit fungal growth by binding to β-tubulin.
Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[13] This quantitative measure allows for a direct comparison of the potency of the two enantiomers. We will follow a protocol adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
Methodology:
-
Fungal Strains: Use reference strains of clinically relevant fungi, such as Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305.
-
Inoculum Preparation: Grow the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final target inoculum concentration.
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the (R)- and (S)-enantiomers (typically from 256 µg/mL down to 0.03 µg/mL) in RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus only, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no visible growth is observed compared to the positive control.
Data Presentation: Hypothetical Antifungal Activity
The results should be summarized in a clear table. This allows for an at-a-glance comparison of the enantiomers' potency.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| (R)-Enantiomer | 8 | 16 |
| (S)-Enantiomer | 128 | >256 |
| Racemic Mixture | 16 | 32 |
| Fluconazole (Control) | 1 | N/A |
| Amphotericin B (Control) | 0.5 | 1 |
| Note: Data are for illustrative purposes only. |
Part 3: Comparative Bioactivity Assessment: Anticancer Activity
Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular processes, including microtubule dynamics (similar to their antifungal action but on mammalian tubulin), kinase signaling, and DNA processing.[15][16] A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity against cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[18] This allows for the calculation of the IC50 value—the concentration of a compound that inhibits cell growth by 50%.[19]
Methodology:
-
Cell Lines: Select a panel of human cancer cell lines, for example, MCF-7 (breast cancer) and A549 (lung cancer).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium. Replace the old medium in the plates with the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
A table is the most effective way to present the comparative cytotoxicity of the enantiomers.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| (R)-Enantiomer | 5.2 | 12.8 |
| (S)-Enantiomer | 45.7 | 88.1 |
| Racemic Mixture | 10.1 | 25.4 |
| Doxorubicin (Control) | 0.8 | 1.1 |
| Note: Data are for illustrative purposes only. |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the bioactivity of the enantiomers of this compound. By following these protocols, researchers can generate reliable, quantitative data on their differential antifungal and cytotoxic effects.
Should the data reveal significant enantioselectivity—as illustrated in the hypothetical tables where the (R)-enantiomer is markedly more potent—several critical next steps are warranted. The superior enantiomer (the eutomer) should be advanced to further studies, including:
-
Mechanism of Action Studies: To confirm if the activity is indeed due to tubulin inhibition or another mechanism.
-
In Vivo Efficacy Studies: To determine if the in vitro potency translates to a therapeutic effect in animal models of fungal infection or cancer.
-
Pharmacokinetic Profiling: To compare the absorption, distribution, metabolism, and excretion of the individual enantiomers, as differences in these properties can profoundly impact in vivo efficacy and safety.[20]
-
Toxicity Studies: To ensure the potent enantiomer has an acceptable safety profile.
Ultimately, the chiral resolution and differential bioactivity assessment of drug candidates like this compound are fundamental to developing safer and more effective medicines.
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A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study of 2-isopropyl-1H-benzo[d]imidazole Against Known Aldehyde Dehydrogenase 2 (ALDH2) Inhibitors
Introduction: The Promise of the Benzimidazole Scaffold and the Imperative for Rigorous Benchmarking
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of this heterocyclic moiety allows for fine-tuning of its pharmacological profile through targeted substitutions. This guide focuses on a crucial step in the drug discovery pipeline: the objective and rigorous benchmarking of a novel compound.
For the purpose of this in-depth technical guide, we will consider a hypothetical scenario where a novel benzimidazole derivative, 2-isopropyl-1H-benzo[d]imidazole , has been identified as a potential inhibitor of Aldehyde Dehydrogenase 2 (ALDH2). ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of acetaldehyde, a toxic byproduct of alcohol metabolism, and other reactive aldehydes.[6][7] Its dysfunction is implicated in a range of pathologies, including alcohol-induced liver disease, cardiovascular diseases, and even some cancers, making it a compelling therapeutic target.[8][9]
This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this compound against well-characterized ALDH2 inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.
The Competitive Landscape: Selecting Appropriate Benchmarks for ALDH2 Inhibition
A robust benchmarking study requires comparison against established modulators of the target enzyme. For our hypothetical ALDH2 inhibitor, we will select a panel of known inhibitors with distinct mechanisms of action, as well as an activator to ensure specificity.
-
Disulfiram: An FDA-approved drug for the treatment of alcoholism, Disulfiram acts as an irreversible inhibitor of ALDH2.[6][9] It serves as a benchmark for covalent and irreversible inhibition.
-
Daidzin: A natural isoflavone found in the kudzu root, Daidzin is a potent and selective reversible competitive inhibitor of ALDH2.[9][10] It is an excellent comparator for assessing reversible and competitive binding.
-
CVT-10216: A highly selective and potent reversible inhibitor of ALDH2, CVT-10216 represents a more modern, rationally designed inhibitor and a high bar for potency.[9][11]
-
Alda-1: As a crucial control, we include Alda-1, a known activator of ALDH2.[7][8][12][13][14] Testing our compound in the presence of Alda-1 will help confirm that its mode of action is indeed inhibitory.
Experimental Design for a Comprehensive Comparative Analysis
The following experimental workflow is designed to provide a multi-faceted comparison of this compound with our selected benchmarks.
Caption: Experimental workflow for benchmarking a novel ALDH2 inhibitor.
In Vitro ALDH2 Enzyme Inhibition Assay
Principle: This assay quantifies the enzymatic activity of purified ALDH2 by monitoring the reduction of NAD+ to NADH in the presence of a substrate, typically acetaldehyde. The increase in absorbance at 340 nm due to NADH formation is directly proportional to enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.0, with 0.1 mM EDTA.
-
Enzyme Solution: Prepare a working solution of recombinant human ALDH2 in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of acetaldehyde in assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD+ in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and the benchmark inhibitors (Disulfiram, Daidzin, CVT-10216) in DMSO. Ensure the final DMSO concentration in the assay is below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the inhibitor solutions (or DMSO for control).
-
Add 20 µL of the ALDH2 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding. For irreversible inhibitors like Disulfiram, a longer pre-incubation may be necessary.
-
Initiate the reaction by adding 28 µL of a substrate/cofactor mix (containing acetaldehyde and NAD+ at their final desired concentrations).
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Mechanism of Inhibition Studies
To understand how this compound inhibits ALDH2, kinetic studies are performed by varying the concentration of one substrate while keeping the other constant, at different fixed concentrations of the inhibitor.
Protocol:
-
Perform the ALDH2 enzyme inhibition assay as described above.
-
For each concentration of this compound (and Daidzin for comparison), vary the concentration of acetaldehyde while keeping the NAD+ concentration constant (at a saturating level).
-
Repeat the experiment, this time varying the NAD+ concentration while keeping the acetaldehyde concentration constant.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
Caption: Simplified ALDH2 catalytic cycle and points of inhibition.
Cellular Acetaldehyde Metabolism Assay
Principle: This assay measures the ability of the test compound to inhibit ALDH2 activity within a cellular context, providing more physiologically relevant data.
Protocol:
-
Cell Culture: Culture HepG2 cells (a human liver cancer cell line that expresses ALDH2) in appropriate media until they reach 80-90% confluency.
-
Treatment: Pre-incubate the cells with various concentrations of this compound and benchmark inhibitors for 1-2 hours.
-
Acetaldehyde Challenge: Add a known concentration of acetaldehyde to the cell culture medium.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the culture medium.
-
Acetaldehyde Quantification: Measure the remaining acetaldehyde concentration in the medium using a commercially available kit or HPLC.
-
Data Analysis: Plot the disappearance of acetaldehyde over time for each inhibitor concentration. A slower rate of metabolism compared to the control indicates ALDH2 inhibition.
Comparative Data Summary
The following table presents hypothetical data for this compound, alongside known values for the benchmark inhibitors, to illustrate how the final data should be presented for easy comparison.
| Compound | ALDH2 IC50 (µM) | Mechanism of Inhibition | Reversibility | Selectivity (vs. ALDH1A1) |
| This compound | Hypothetical: 5.2 | Hypothetical: Competitive | Hypothetical: Reversible | Hypothetical: >20-fold |
| Disulfiram | ~0.1 | Covalent | Irreversible | Moderate |
| Daidzin | ~0.08[9] | Competitive | Reversible | High |
| CVT-10216 | ~0.03[9] | Reversible | Reversible | High |
Conclusion and Forward Look
This guide has outlined a rigorous, multi-step process for benchmarking a novel benzimidazole derivative, this compound, against known inhibitors of ALDH2. By following these detailed protocols, researchers can generate a comprehensive dataset that not only quantifies the potency (IC50) of their compound but also elucidates its mechanism of action, cellular efficacy, and selectivity.
In our hypothetical case, if this compound demonstrates a competitive and reversible mechanism of inhibition with good selectivity and cellular activity, it would represent a promising lead compound. The comparative data against established inhibitors like Daidzin and CVT-10216 would provide a clear context for its potential advantages or disadvantages, thereby guiding future medicinal chemistry efforts to optimize its properties. This structured approach ensures that the progression of a compound through the drug discovery pipeline is based on robust, objective, and scientifically sound data.
References
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- Zhong, R., et al. Pharmacological activation of aldehyde dehydrogenase 2 by Alda-1 reverses alcohol-induced hepatic steatosis and cell death in mice. Journal of Hepatology, 2015.
- Alzheimer's Drug Discovery Foundation. ALDH2 Activators.
- Chen, C. H., et al. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiological Reviews, 2014.
- Jackson, B., et al. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 2011.
- PubChem. 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | C11H12N2O2 | CID 820745.
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- Wang, Y., et al. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 2023.
- Kumar, A., et al. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research, 2022.
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- Boukabcha, N., et al. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData, 2023.
- ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. 2021.
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- Boukabcha, N., et al. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 2023.
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A Comparative Guide to the Synthesis of 2-isopropyl-1H-benzo[d]imidazole: From Classic Condensation to Modern Catalysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of bioactive heterocyclic compounds is a cornerstone of innovation. Among these, the benzimidazole scaffold is of paramount importance, with the 2-isopropyl substituted variant, 2-isopropyl-1H-benzo[d]imidazole, being a crucial intermediate in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering a blend of theoretical principles and practical, field-tested protocols. We will delve into the classic Phillips-Ladenburg condensation and explore modern, efficient one-pot catalytic methodologies, providing the necessary data for an informed selection of the most suitable synthetic strategy.
Introduction to this compound
The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with a range of biological macromolecules, bestowing upon its derivatives a wide spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive properties. The 2-isopropyl substituent can be a key feature for modulating the lipophilicity and steric profile of a drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic properties. Consequently, robust and efficient synthetic access to this compound is of significant interest.
Method I: The Classic Phillips-Ladenburg Condensation
The Phillips-Ladenburg synthesis is a venerable and widely employed method for the formation of the benzimidazole core. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, isobutyric acid, typically under acidic conditions and with heating.[1][2]
Mechanistic Insights
The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by isobutyric acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The subsequent dehydration of the cyclic intermediate under the acidic and heated conditions leads to the formation of the aromatic benzimidazole ring.[1]
Reaction Workflow: Phillips-Ladenburg Condensation
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A Senior Application Scientist's Guide to the Validation of 2-isopropyl-1H-benzo[d]imidazole Purity by HPLC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For heterocyclic scaffolds like 2-isopropyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques, grounded in the principles of regulatory compliance and scientific integrity.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of non-volatile and thermally labile compounds such as benzimidazole derivatives.[1] Its ascendancy is due to its high-resolution capabilities, which allow for the separation of the main compound from closely related structural impurities and degradation products, and its high sensitivity for detecting trace-level components.
The choice to employ a specific HPLC method is not arbitrary; it is a carefully considered decision based on the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This is because the molecule possesses both non-polar (isopropyl and benzene ring) and polar (imidazole N-H) characteristics, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
Causality Behind Method Development Choices
A robust and reliable HPLC method is built on a foundation of scientifically sound choices:
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of moderately non-polar compounds like this compound. This allows for effective separation from more polar starting materials or more non-polar by-products.
-
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component and an organic solvent, is the primary tool for controlling retention and selectivity.
-
Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Component & pH Control: The imidazole moiety's basicity means its ionization state is pH-dependent. Buffering the aqueous phase or adding an acid modifier like trifluoroacetic acid (TFA) or formic acid is crucial. This suppresses the ionization of silanol groups on the silica support and ensures a consistent, protonated state for the analyte, resulting in sharp, symmetrical peaks. A typical starting point is 0.1% TFA in water.
-
-
Detection Wavelength: The benzimidazole core possesses a strong chromophore. UV detection is therefore the most direct and robust detection method. A wavelength scan of the main analyte should be performed to select a wavelength, often around 254 nm or 280 nm, that provides a high signal for the main peak and any potential impurities.[1]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic (constant composition) elution for purity analysis.[1] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe, providing a comprehensive impurity profile.
The Self-Validating System: Protocol and Validation
A method's trustworthiness is established through rigorous validation, demonstrating its fitness for purpose. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2).[2][3] The protocol described below is designed to be a self-validating system, where system suitability tests are integrated to ensure performance before every run.
Detailed Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify any related impurities.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter. |
Method Validation Workflow
The validation process follows a logical sequence to build a complete picture of the method's performance characteristics, as outlined by ICH guidelines.[2][4]
Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.
-
System Suitability: Before any analysis, a standard solution is injected to verify the system's performance. Key parameters like theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of injections (%RSD < 1.0%) must be met. This is a core concept of the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidation, heat, light) to show that all degradation peaks are resolved from the main peak.
-
Linearity: A series of solutions across a range of concentrations (e.g., 50-150% of the target concentration) are analyzed. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Assessed by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery, or how much of the known amount is found, should typically be within 98.0-102.0%.[8]
-
Precision:
-
Repeatability (Intra-assay): The analysis of multiple preparations of the same sample on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be low (e.g., ≤ 1.0%).[8]
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess the method's ruggedness. Results from both sets of experiments are statistically compared.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOQ is typically determined as the concentration giving a signal-to-noise ratio of 10:1.[8]
-
Robustness: Deliberate, small variations are made to the method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) to ensure the method remains reliable under slightly different conditions.
Orthogonal Methods: A Comparative Perspective
While a validated HPLC method is powerful, relying on a single analytical technique can create blind spots. Orthogonal methods, which separate components based on different chemical or physical principles, provide a more complete and trustworthy purity profile.
Caption: Relationship between HPLC and orthogonal methods for comprehensive purity analysis.
Quantitative NMR (qNMR)
Unlike HPLC, which provides a relative purity based on detector response, qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[1]
Gas Chromatography (GC)
GC is an excellent orthogonal technique for analyzing thermally stable and volatile compounds. While not suitable for the parent compound, it is the method of choice for identifying and quantifying residual solvents from the synthesis process, which would be difficult to resolve from the solvent front in RP-HPLC.
Mass Spectrometry (MS)
Coupling a separation technique with mass spectrometry (LC-MS or GC-MS) provides structural information. While HPLC-UV may detect an unknown impurity peak, LC-MS can provide its mass, offering crucial clues to its identity and how it might have formed.
Comparative Data Summary
The following table summarizes the key performance attributes of HPLC and its primary quantitative alternative, qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity and differential partitioning between phases. | Direct measurement of molar concentration against a certified internal standard. |
| Purity Output | Relative Purity (% Area). Requires response factor correction for accurate impurity quantification. | Absolute Purity (% by weight). Does not require a reference standard of the analyte itself. |
| Sensitivity | Very high (ppm to ppb level for impurities). Ideal for trace analysis (LOQ). | Lower (typically requires >0.1% w/w). Not ideal for trace impurities. |
| Specificity | High, but co-elution is possible. Peak purity analysis (e.g., with DAD) is recommended. | Very high. Different molecules give distinct signals. Overlapping signals can be a challenge. |
| Throughput | Moderate (typical run times of 20-40 minutes per sample). | High (typical acquisition times of 5-10 minutes per sample). |
| Primary Use | Gold standard for routine QC, stability testing, and impurity profiling. | Reference standard characterization, purity assignment without a specific standard. |
Conclusion and Recommendations
For the comprehensive validation of this compound purity, a well-developed and validated reversed-phase HPLC method is the indispensable primary tool. Its high resolution and sensitivity make it uniquely suited for separating and quantifying process-related impurities and degradation products, which is a critical requirement for regulatory submissions and quality control in drug development.
However, to achieve the highest level of scientific confidence and build a robust data package, this HPLC method should be complemented with orthogonal techniques. Specifically:
-
qNMR should be used to assign an absolute purity value to the reference standard.
-
GC-MS should be employed to analyze for residual solvents.
-
LC-MS should be utilized during method development to identify any significant unknown peaks observed in the HPLC chromatogram.
By integrating a primary validated HPLC method with data from these orthogonal approaches, researchers and drug development professionals can establish a scientifically sound, defensible, and comprehensive purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: GMP-Verlag URL:[Link]
- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL:[Link]
- Title: RESEARCH ON BENZIMIDAZOLE DERIVATIVES Source: Defense Technical Inform
- Title: Abemaciclib-impurities Source: Pharmaffili
- Title: Application of hplc method for investigation of stability of new benzimidazole derivatives Source: ResearchG
- Title: 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole Source: Veeprho URL:[Link]
- Title: 6-(2-Chloropyrimidin-4-yl)
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC Intern
- Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-isopropyl-1H-benzo[d]imidazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-isopropyl-1H-benzo[d]imidazole. As a benzimidazole derivative, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as an irritant and corrosive solid.[1][2] The primary risks are associated with direct contact and inhalation.
Key Hazards:
-
Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns upon contact.[1][2][3]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation and damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound in any form (solid, solution, or waste):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[2][3][5]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to control emissions at the source.[6][7] If a fume hood is not available or for emergency spill response, a NIOSH/MSHA-approved respirator is necessary.[3][8]
Chemical Incompatibilities
To prevent dangerous reactions, waste containing this compound must be segregated from the following chemical classes:
Accidental mixing can lead to vigorous, exothermic reactions. Always maintain separate waste streams for incompatible materials.[6]
Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in standard trash or poured down the sanitary sewer.[4]
Step 1: Waste Segregation and Collection
At the point of generation, all waste materials contaminated with this compound must be collected. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup debris.
Collect these materials immediately in a designated hazardous waste container.[6]
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene - HDPE).[6][8] The container must have a secure, screw-top lid to prevent leaks and release of vapors.
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker as soon as the first piece of waste is added.[6][9] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Corrosive," "Irritant").[9]
-
The date accumulation started.
-
Step 3: Interim Storage
Store the sealed and labeled waste container in a designated, secure area. The ideal storage location is:
-
A satellite accumulation area within the laboratory.
-
Cool, dry, and well-ventilated.[10]
-
Away from incompatible materials.[8]
-
Stored in a locked cabinet or area to prevent unauthorized access.[2][10]
Step 4: Final Disposal
Final disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9]
-
When the waste container is full or you are finished generating this waste stream, complete a chemical waste collection request form as required by your institution.[6]
-
Follow your institutional procedures for waste pickup. Do not attempt to transport the waste off-site yourself.
Emergency Procedures
Pre-planning is critical for responding safely to spills and exposures.[11] Ensure an eyewash station and safety shower are readily accessible.[2]
Spill Response
The response to a spill depends on its size and the immediate risk to personnel.
| Spill Size | Hazard Level | Response Protocol |
| Minor Spill | Small quantity of solid, no significant dust cloud, contained within a fume hood. | 1. Alert personnel in the immediate area. 2. Ensure you are wearing full, appropriate PPE.[10] 3. Use dry cleanup procedures; avoid generating dust.[10] 4. Gently cover the spill with an absorbent material. 5. Sweep up the material using a brush and scoop, and place it into your designated hazardous waste container.[2] 6. Decontaminate the spill surface with soap and water.[11] |
| Major Spill | Large quantity (>1 liter of solution or significant solid), spill outside of a fume hood, or any spill deemed an immediate danger. | 1. Evacuate: Immediately alert and evacuate all personnel from the area.[11][12] 2. Isolate: Close the laboratory doors to contain vapors. 3. Notify: Call your institution's emergency number or 911. Report the location and identity of the spilled chemical.[11][12] 4. Do not attempt to clean up a major spill unless you are part of a trained emergency response team. |
Personnel Exposure Protocol
Immediate first aid is crucial to minimize injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][13]
For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[6]
Decontamination
-
Routine Decontamination: After handling the compound, wipe down the work surface (fume hood sash, benchtop) with soap and water.
-
Equipment: Decontaminate any non-disposable equipment by washing thoroughly.
-
PPE: Remove and discard contaminated gloves and other disposable PPE into the designated hazardous waste container. Lab coats should be laundered separately from personal clothing.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow.
References
- University of Washington. (n.d.). Imidazole. EH&S.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
- University of Oklahoma Health Sciences Center. (2024). Spill Control/Emergency Response - EHSO Manual 2024-2025.
- Auburn University. (n.d.). Emergency and Spill Response Procedures. Risk Management & Safety.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
- University of Waterloo. (2021). Emergency Response Guide – Exposures & Spills. Safety Office.
- Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- Miami University. (n.d.). Chemical Spill - Emergency Procedures.
- BioShop Canada Inc. (n.d.). Safety Data Sheet: Imidazole.
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- 12. cws.auburn.edu [cws.auburn.edu]
- 13. neb.com [neb.com]
Navigating the Safe Handling of 2-isopropyl-1H-benzo[d]imidazole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of 2-isopropyl-1H-benzo[d]imidazole, focusing on the critical selection and use of Personal Protective Equipment (PPE) and appropriate disposal protocols. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazards: A Risk-Based Approach to Safety
This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to prevent exposure and ensure personal safety. The following sections detail the specific PPE required for handling this compound.
Core Personal Protective Equipment (PPE) for this compound
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. Below is a breakdown of the essential protective gear for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses with side shields offer minimum protection. For tasks with a higher risk of splashes or dust generation, chemical safety goggles are mandatory to provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Disposable nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, gloves made of more robust materials like butyl rubber or fluorinated rubber are recommended. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[2][4] |
| Body Protection | Laboratory coat. | A long-sleeved lab coat is essential to protect the skin and personal clothing from accidental spills and contamination. For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | A respirator is necessary when working with the solid compound where dust may be generated, or when there is a potential for aerosol formation. All handling of the solid should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3] |
Operational Plan: Safe Handling and Emergency Procedures
A proactive approach to safety involves meticulous planning of all laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[5][6]
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Weighing and Transfer: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools to handle the material and avoid creating airborne particles.
-
Dissolution and Reaction: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure all containers are clearly and accurately labeled with the chemical name and any hazard warnings.[7]
-
Post-Handling: After completing the work, decontaminate the work area thoroughly.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination: first remove gloves, followed by the lab coat, eye and face protection, and finally the respirator. Wash hands immediately and thoroughly with soap and water.[8]
Emergency First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect all unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste. This includes any contaminated weighing papers or other solid materials.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container within the laboratory.
Decontamination of Glassware
Triple-rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., acetone or ethanol). The first rinsate should be collected as hazardous waste. Subsequent rinses may also need to be collected as hazardous waste, depending on local regulations.[9]
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[9]
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the integrity of your research and complying with safety regulations.
References
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- Safe Handling and Storage of Chemicals | Environmental Health & Safety.
- Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
- Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
- Laboratory Safety Rules | Oklahoma State University.
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
- Navigating the Disposal of 2-[(E)-prop-1-enyl]-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 2-ISOPROPYLBENZIMIDAZOLE - ChemicalBook. (2025, July 19).
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- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
